Product packaging for (-)-Vesamicol(Cat. No.:CAS No. 112709-59-8)

(-)-Vesamicol

Cat. No.: B058441
CAS No.: 112709-59-8
M. Wt: 259.4 g/mol
InChI Key: YSSBJODGIYRAMI-IAGOWNOFSA-N
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Description

Vesamicol is a well-characterized, potent, and selective inhibitor of the vesicular acetylcholine transporter (VAChT). This specific mechanism of action enables researchers to disrupt the loading of acetylcholine (ACh) into synaptic vesicles, effectively depleting presynaptic ACh stores and inhibiting its quantal release at cholinergic synapses. As such, Vesamicol is an invaluable pharmacological tool in neuroscience for investigating the role of cholinergic systems in processes such as learning, memory, and neuromuscular function. Its application extends to studies of synaptic vesicle trafficking, neurochemistry, and the pathophysiology of disorders associated with cholinergic deficit. By blocking VAChT, Vesamicol provides a critical means to model cholinergic hypofunction and to evaluate the effects of potential therapeutic agents aimed at mitigating such deficits. This compound is offered as a high-purity chemical reference standard to ensure reproducible and reliable results in your basic and applied research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO B058441 (-)-Vesamicol CAS No. 112709-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSBJODGIYRAMI-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920872
Record name 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
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Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112709-59-8, 115362-28-2
Record name (-)-Vesamicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112709-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Vesamicol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vesamicol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115362282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol
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Record name VESAMICOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1A877466V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VESAMICOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D416V0FLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of (-)-Vesamicol in Cholinergic Neurons: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vesamicol is a potent and specific presynaptic inhibitor of cholinergic neurotransmission. Its primary mechanism of action is the non-competitive and reversible blockade of the Vesicular Acetylcholine Transporter (VAChT). This inhibition prevents the loading of newly synthesized acetylcholine (ACh) into synaptic vesicles, leading to a depletion of the readily releasable pool of the neurotransmitter and a subsequent reduction in cholinergic signaling. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows. Recent advancements in structural biology, particularly the cryo-electron microscopy structures of VAChT in complex with this compound, have provided unprecedented insight into its binding and inhibitory action, which will be a central focus of this document.

Introduction to this compound and the Cholinergic Synapse

Cholinergic neurons are fundamental for a vast array of physiological processes, including muscle contraction, memory, and autonomic control. The precise regulation of acetylcholine (ACh) release at the synapse is critical for these functions. A key protein in this process is the Vesicular Acetylcholine Transporter (VAChT), which is responsible for packaging ACh from the cytoplasm into synaptic vesicles. This process is driven by a proton gradient established by a vesicular H+-ATPase.[1][2] this compound serves as a powerful pharmacological tool to probe the function of VAChT and the dynamics of cholinergic transmission.[3][4] By inhibiting VAChT, this compound effectively uncouples ACh synthesis from its vesicular storage and subsequent release.

Mechanism of Action of this compound

This compound's primary molecular target is the Vesicular Acetylcholine Transporter (VAChT). Its interaction with VAChT is characterized by the following key features:

  • Non-Competitive Inhibition: this compound binds to an allosteric site on VAChT, distinct from the acetylcholine binding site.[5][6] This means that it does not directly compete with ACh for binding but rather induces a conformational change in the transporter that prevents ACh translocation.

  • Reversibility: The binding of this compound to VAChT is reversible, allowing for the restoration of transporter function upon removal of the inhibitor.[2]

  • High Affinity and Stereospecificity: The (-)-isomer of vesamicol exhibits significantly higher affinity for VAChT compared to the (+)-isomer, highlighting the stereospecific nature of the interaction.[7]

  • Blockade of ACh Uptake: By binding to VAChT, this compound obstructs the transporter's conformational changes necessary for moving ACh into the synaptic vesicle.[8] This leads to an accumulation of cytosolic ACh and a depletion of vesicular ACh stores.[9]

  • Reduction in ACh Release: The depletion of vesicular ACh directly translates to a decrease in the quantal size of ACh released upon neuronal stimulation.[4] While the fusion of vesicles with the presynaptic membrane may continue, these vesicles contain little to no acetylcholine, resulting in diminished postsynaptic signaling.

Molecular Insights from Cryo-EM Structures

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the high-resolution structure of human VAChT in complex with this compound.[1][3][8][10][11][12] These structures reveal that VAChT assumes a lumen-facing conformation when bound to vesamicol. The vesamicol binding pocket is located within the transmembrane domain of the transporter. This structural information provides a foundation for the rational design of novel VAChT-targeting ligands.[3] The binding of vesamicol is thought to lock the transporter in this lumen-facing state, thereby preventing the conformational cycling required for acetylcholine transport.[8]

Quantitative Pharmacological Data

The interaction of this compound and its analogs with VAChT has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Compound Parameter Value (nM) Preparation Reference
This compoundIC5020.0Not Specified[13]
This compoundIC5014.7 ± 1.5Human VAChT in PC-12 cells[7]
This compoundKd4.1 ± 0.5Human VAChT in PC-12 cells[7]
This compoundKd12 (at neutral pH)Human VAChT in PC12A123.7 cells[14]
This compoundKd2.1 (at pH 10)Human VAChT in PC12A123.7 cells[14]
Vesamicol (AH5183)IC5050Not Specified[15]
BenzovesamicolKi0.06Not Specified[13]
M-IodobenzyltrozamicolKi0.13Not Specified[13]
P-FluorobenzyltrozamicolKi0.22, 0.44Not Specified[13]

Table 1: Binding Affinities and Inhibitory Concentrations of this compound and Analogs for VAChT.

Parameter Value Preparation Reference
ACh Transport Km0.97 ± 0.1 mMHuman VAChT in PC-12 cells[7]
ACh Transport Vmax0.58 ± 0.04 nmol/min/mgHuman VAChT in PC-12 cells[7]
VAChT Turnover (Vmax/Bmax)~65/minHuman VAChT in PC-12 cells[7]

Table 2: Kinetic Parameters of Acetylcholine Transport by Human VAChT.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

[³H]-Vesamicol Binding Assay

This assay measures the direct binding of radiolabeled vesamicol to VAChT.

Materials:

  • Postnuclear supernatant from cells expressing VAChT (e.g., transfected PC12A123.7 cells)[5]

  • [³H]-Vesamicol

  • Homogenization Buffer (HB)

  • Uptake Binding Buffer (UBB): 110 mM potassium tartrate, 20 mM HEPES (pH 7.4 with KOH), 1 mM dithiothreitol[5]

  • Paraoxon (acetylcholinesterase inhibitor)

  • Unlabeled vesamicol (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Prepare postnuclear supernatant from VAChT-expressing cells.[5]

  • For total binding, incubate 20 µg of postnuclear supernatant with varying concentrations of [³H]-Vesamicol in UBB.[5]

  • For non-specific binding, perform parallel incubations in the presence of a high concentration of unlabeled vesamicol (e.g., 10 µM).

  • Incubate the reactions for a sufficient time to reach equilibrium (e.g., 10 minutes).[5]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5]

Vesicular Acetylcholine (ACh) Uptake Assay

This assay measures the ability of VAChT to transport radiolabeled ACh into vesicles, and the inhibition of this process by this compound.

Materials:

  • Synaptic vesicles or postnuclear supernatant containing VAChT

  • [³H]-ACh

  • Uptake Buffer (e.g., Krebs-HEPES medium: 124 mM NaCl, 4 mM KCl, 1.2 mM MgSO₄, 1 mM CaCl₂, 10 mM glucose, 25 mM HEPES, pH 7.4)[4]

  • ATP

  • Paraoxon

  • This compound or other inhibitors

  • Proton ionophore (e.g., FCCP) and V-ATPase inhibitor (e.g., bafilomycin A1) as controls[7]

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Prepare synaptic vesicles or a postnuclear supernatant from a cholinergic tissue source or VAChT-expressing cells.

  • Pre-incubate the vesicular preparation with or without this compound for a specified time.

  • Initiate the uptake reaction by adding [³H]-ACh and ATP to the reaction mixture at 37°C.[4]

  • Include control reactions at 4°C or in the presence of a proton ionophore and a V-ATPase inhibitor to determine non-specific uptake and dependence on the proton gradient.[7]

  • After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapid filtration through glass fiber filters.[4]

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of [³H]-ACh taken up by the vesicles using a scintillation counter.

  • Determine the IC50 of this compound by measuring ACh uptake at various concentrations of the inhibitor.

In Vivo Microdialysis for ACh Measurement

This technique allows for the measurement of extracellular ACh levels in the brain of a freely moving animal and can be used to assess the effect of this compound on ACh release.

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus for probe implantation

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) to be included in the aCSF to prevent ACh degradation[16][17]

  • This compound for systemic or local administration

  • Fraction collector

  • Analytical system for ACh quantification (e.g., HPLC with electrochemical detection or mass spectrometry)[18]

Procedure:

  • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal.[16][19]

  • Allow the animal to recover from surgery.

  • On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF containing an acetylcholinesterase inhibitor at a low flow rate.[17]

  • Collect dialysate samples at regular intervals to establish a baseline of extracellular ACh levels.

  • Administer this compound either systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).

  • Continue to collect dialysate samples to monitor changes in extracellular ACh concentrations.

  • Analyze the ACh content in the dialysate samples using a sensitive analytical method.

Visualizations of Pathways and Workflows

Signaling Pathway of Cholinergic Neurotransmission and Inhibition by this compound

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_cyto Cytoplasmic ACh VAChT VAChT ACh_cyto->VAChT Transport ChAT->ACh_cyto Synthesis ACh_vesicle Vesicular ACh VAChT->ACh_vesicle Packaging Vesicle Synaptic Vesicle ACh_released ACh Vesicle->ACh_released Exocytosis ACh_vesicle->Vesicle Vesamicol This compound Vesamicol->VAChT Inhibition AChR ACh Receptor ACh_released->AChR Binding Postsynaptic_Effect Postsynaptic Effect AChR->Postsynaptic_Effect

Caption: Cholinergic neurotransmission and the inhibitory site of this compound.

Experimental Workflow for [³H]-Vesamicol Binding Assay

Binding_Assay_Workflow start Start prepare_pns Prepare Postnuclear Supernatant (PNS) from VAChT-expressing cells start->prepare_pns setup_binding Set up Binding Reactions prepare_pns->setup_binding total_binding Total Binding: PNS + [³H]-Vesamicol setup_binding->total_binding nonspecific_binding Non-specific Binding: PNS + [³H]-Vesamicol + excess unlabeled Vesamicol setup_binding->nonspecific_binding incubate Incubate to Equilibrium total_binding->incubate nonspecific_binding->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate Specific Binding, Determine Kd and Bmax count->analyze end End analyze->end

Caption: Workflow for the [³H]-Vesamicol radioligand binding assay.

Logical Relationship of this compound's Effects

Vesamicol_Effects vesamicol This compound bind_vacht Binds to Allosteric Site on VAChT vesamicol->bind_vacht inhibit_transport Inhibits Vesicular ACh Transport bind_vacht->inhibit_transport deplete_vesicular_ach Depletion of Vesicular ACh Stores inhibit_transport->deplete_vesicular_ach reduce_quantal_size Reduced Quantal Size of ACh deplete_vesicular_ach->reduce_quantal_size decrease_ach_release Decreased ACh Release upon Stimulation reduce_quantal_size->decrease_ach_release impaired_transmission Impaired Cholinergic Neurotransmission decrease_ach_release->impaired_transmission

Caption: The cascade of effects initiated by this compound in cholinergic neurons.

Conclusion

This compound is an indispensable tool in neuroscience research, providing a specific and potent means to investigate the role of VAChT and the dynamics of cholinergic signaling. Its mechanism as a non-competitive, reversible inhibitor of VAChT is well-established, and recent structural studies have provided a detailed molecular picture of its interaction with the transporter. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their studies of cholinergic function and to explore VAChT as a potential therapeutic target. The continued investigation into the nuances of VAChT regulation and its interaction with ligands like this compound will undoubtedly yield further insights into the complexities of cholinergic neurotransmission in health and disease.

References

The Enigmatic Inhibitor: A Technical Guide to the Discovery and Synthesis of (-)-Vesamicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of (-)-Vesamicol, a pivotal tool in cholinergic research. Delving into its discovery, mechanism of action, and synthesis, this guide offers detailed experimental protocols and quantitative data to support advanced research and drug development endeavors.

Discovery and Mechanism of Action

This compound, chemically known as (1R,2R)-2-(4-phenylpiperidino)cyclohexanol, emerged as a significant pharmacological agent due to its specific inhibition of the vesicular acetylcholine transporter (VAChT).[1][2] This transporter is responsible for the uptake of acetylcholine (ACh) from the cytoplasm into synaptic vesicles, a critical step in cholinergic neurotransmission.[3] By non-competitively blocking VAChT, this compound prevents the loading of ACh into these vesicles, leading to a depletion of the readily releasable pool of the neurotransmitter.[2][3]

The inhibitory action of Vesamicol is stereoselective, with the (-)-enantiomer exhibiting significantly higher potency than the (+)-enantiomer. This stereoselectivity underscores the specific nature of the interaction between the molecule and its target protein. The absolute configuration of this compound has been determined to be (1R,2R).

Quantitative Biological Data

The biological activity of this compound and its analogs has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data, providing a comparative reference for researchers.

CompoundTargetAssay TypeK i (nM)IC 50 (nM)Reference(s)
This compound VAChTBinding~1-2-
(±)-VesamicolVAChTBinding2-
This compoundVAChTTransport-40[3]
(+)-VesamicolVAChTBinding~25-fold lower affinity than (-)-
(±)-Vesamicolσ1 receptorBinding26-
(±)-Vesamicolσ2 receptorBinding34-

Table 1: Binding Affinities (K i ) and Inhibitory Concentrations (IC 50 ) of Vesamicol.

Synthesis of this compound

The enantioselective synthesis of this compound is paramount to obtaining the biologically active isomer. The most common and effective strategy involves the synthesis of the chiral precursor, (1R,2R)-2-aminocyclohexanol, followed by its reaction with a suitable 4-phenylpiperidine derivative. While a direct, one-pot synthesis of this compound from racemic precursors followed by chiral resolution is possible, the use of an enantiopure starting material is often more efficient.

Conceptual Synthetic Pathway

The synthesis can be logically broken down into two key stages: the preparation of the chiral amino alcohol and its subsequent coupling to the phenylpiperidine moiety.

G cluster_0 Stage 1: Synthesis of Chiral Precursor cluster_1 Stage 2: Coupling Reaction Cyclohexene Oxide Cyclohexene Oxide Protected (1R,2R)-2-aminocyclohexanol Protected (1R,2R)-2-aminocyclohexanol Cyclohexene Oxide->Protected (1R,2R)-2-aminocyclohexanol Chiral Catalyst (e.g., (salen)Co-OTf) + Nucleophile (1R,2R)-2-aminocyclohexanol (1R,2R)-2-aminocyclohexanol Protected (1R,2R)-2-aminocyclohexanol->(1R,2R)-2-aminocyclohexanol Deprotection (1R,2R)-2-aminocyclohexanol4-phenylpiperidine derivative (1R,2R)-2-aminocyclohexanol4-phenylpiperidine derivative This compound This compound (1R,2R)-2-aminocyclohexanol4-phenylpiperidine derivative->this compound Coupling Agent G prep Prepare VAChT-expressing membranes (e.g., from transfected cells) incubate Incubate membranes with [3H]this compound and test compound prep->incubate separate Separate bound and free radioligand (Rapid filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation counting) separate->quantify analyze Analyze data to determine Ki or IC50 quantify->analyze G prep Prepare synaptic vesicles or VAChT-expressing membrane vesicles preincubate Pre-incubate vesicles with test compound prep->preincubate initiate Initiate transport with [3H]ACh and ATP preincubate->initiate terminate Terminate transport (e.g., rapid filtration on ice) initiate->terminate quantify Quantify intra-vesicular radioactivity (Scintillation counting) terminate->quantify analyze Analyze data to determine IC50 quantify->analyze

References

(-)-Vesamicol: A Technical Guide to its Role in Blocking Vesicular Acetylcholine Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (-)-vesamicol, a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT). It details the mechanism of action, summarizes key quantitative data regarding its binding affinity and selectivity, and provides detailed experimental protocols for its characterization. Furthermore, this document includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound as a critical tool in cholinergic research and drug development.

Introduction: The Vesicular Acetylcholine Transporter (VAChT)

The vesicular acetylcholine transporter (VAChT), encoded by the SLC18A3 gene, is a crucial component of cholinergic neurotransmission.[1] This transmembrane protein is responsible for the uptake of newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles.[1][2] This process is driven by a proton gradient established by a vesicular H+-ATPase, where the efflux of protons from the vesicle is coupled to the influx of ACh, functioning as a proton/ACh antiport system.[1][3] The packaging of ACh into vesicles is the rate-limiting step in the cholinergic transmission cycle, ensuring a readily available pool of neurotransmitter for release upon neuronal stimulation.[2]

This compound: A Non-Competitive Inhibitor of VAChT

This compound, with the chemical name 2-(4-phenylpiperidino)cyclohexanol, is a highly specific, non-competitive, and reversible inhibitor of VAChT.[3][4] Its inhibitory action prevents the loading of ACh into synaptic vesicles, leading to a depletion of the releasable pool of the neurotransmitter.[3][5] Consequently, upon nerve impulse arrival, vesicles fuse with the presynaptic membrane but release a significantly reduced amount of ACh into the synaptic cleft, thereby inhibiting cholinergic signaling.[3][6] It is important to note that this compound does not affect the synthesis of ACh by choline acetyltransferase (ChAT) or the activity of acetylcholinesterase (AChE) in the synaptic cleft.[2][7]

Recent cryo-electron microscopy studies have revealed the structural basis for vesamicol's inhibitory action, showing that it binds within the translocation pathway of VAChT, thereby physically occluding the passage of acetylcholine.[8]

Quantitative Data: Binding Affinity and Selectivity

The affinity of this compound and its analogs for VAChT is typically determined through radioligand binding assays. The following table summarizes key inhibitory constants (IC50 and Ki) for this compound and related compounds. It is crucial to also consider the affinity for off-target sites, such as sigma (σ) receptors, to assess the selectivity of these ligands.[9][10]

CompoundTargetPreparationRadioligandIC50 (nM)Ki (nM)Reference
This compoundVAChTRat Brain--INVALID-LINK---Vesamicol20-[11]
This compoundVAChTPC12A123.7 cells--INVALID-LINK---Vesamicol-0.31 ± 0.03[12]
(±)-VesamicolVAChTRat Brain-40-[13]
This compoundσ1 ReceptorRat Brain(+)-[3H]Pentazocine-1869 ± 248[12]
This compoundσ2 ReceptorGuinea Pig Brain[3H]DTG-5482 ± 144[12]
BenzovesamicolVAChT---0.06[11]
p-FluorobenzyltrozamicolVAChT---0.22, 0.44[11]
m-IodobenzyltrozamicolVAChT---0.13[11]

Experimental Protocols

Radioligand Binding Assay for VAChT

This protocol describes a competitive binding assay to determine the affinity of a test compound for VAChT using --INVALID-LINK---vesamicol.

Materials:

  • Membrane Preparation: Synaptic vesicles isolated from rat brain tissue or membranes from cells expressing recombinant VAChT (e.g., PC12A123.7 cells).[12][14]

  • Radioligand: --INVALID-LINK---Vesamicol.

  • Test Compound: Unlabeled compound of interest (e.g., this compound or its analogs).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM KCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), presoaked in a solution like 0.5% polyethylenimine.[15]

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in lysis buffer and perform differential centrifugation to isolate the membrane fraction containing synaptic vesicles. Resuspend the final pellet in the assay buffer.[16]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation (typically 50-150 µg of protein).

    • A fixed concentration of --INVALID-LINK---vesamicol (typically at or below its Kd).

    • Varying concentrations of the unlabeled test compound.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15][16]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[15]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site or two-site binding model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Vesicular Acetylcholine Uptake Assay

This assay measures the ability of VAChT to transport acetylcholine into isolated synaptic vesicles and the inhibition of this process by this compound.

Materials:

  • Isolated Synaptic Vesicles: Prepared from rat brain or other cholinergic tissue.

  • [3H]Acetylcholine.

  • Assay Buffer: Typically a buffer containing ATP and Mg2+ to energize the vesicular H+-ATPase (e.g., 320 mM sucrose, 10 mM HEPES-KOH pH 7.4, 4 mM MgCl2, 2 mM ATP).

  • This compound or other test compounds.

  • Protonophore (e.g., FCCP): To dissipate the proton gradient and determine non-specific uptake.

  • Filtration Apparatus and Scintillation Counting materials as described above.

Procedure:

  • Vesicle Preparation: Isolate synaptic vesicles using methods such as sucrose density gradient centrifugation.

  • Assay Setup: Pre-incubate the isolated vesicles in the assay buffer with or without the test compound (e.g., this compound) for a short period.

  • Initiate Uptake: Add [3H]acetylcholine to the vesicle suspension to start the transport reaction.

  • Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-15 minutes).

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using scintillation counting.

  • Data Analysis: Compare the amount of [3H]ACh uptake in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC50.

Visualizations

Signaling Pathway of Cholinergic Neurotransmission and Inhibition by this compound

Cholinergic_Neurotransmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_cyto Cytoplasmic ACh ChAT->ACh_cyto Synthesis VAChT VAChT ACh_cyto->VAChT Transport ACh_vesicle Vesicular ACh VAChT->ACh_vesicle Packaging Vesicle Synaptic Vesicle ACh_released Released ACh ACh_vesicle->ACh_released Exocytosis Vesamicol This compound Vesamicol->VAChT Inhibition AChE AChE ACh_released->AChE Degradation AChR ACh Receptors ACh_released->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Postsynaptic_response Postsynaptic Response AChR->Postsynaptic_response Signal Transduction

Caption: Cholinergic neurotransmission and the inhibitory site of this compound.

Experimental Workflow for VAChT Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare VAChT-containing membranes start->prep setup Set up 96-well plate: - Membranes - 3H-Vesamicol - Test Compound prep->setup incubation Incubate to reach equilibrium setup->incubation filtration Rapidly filter contents to separate bound/unbound incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a VAChT radioligand competitive binding assay.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the intricacies of cholinergic neurotransmission. Its specific, non-competitive inhibition of VAChT allows for the precise dissection of presynaptic mechanisms related to acetylcholine storage and release. While its therapeutic applications are limited, its utility in basic research and as a lead compound for the development of novel diagnostics and therapeutics for cholinergic disorders is undeniable. A thorough understanding of its mechanism, binding kinetics, and the experimental methodologies for its study, as outlined in this guide, is essential for any researcher in the field.

References

An In-depth Technical Guide to the Structural and Chemical Properties of (-)-Vesamicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vesamicol is a potent and well-characterized experimental drug that acts as a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT). Its high affinity and specific binding to VAChT have made it an invaluable tool in neuroscience research for studying cholinergic neurotransmission. This technical guide provides a comprehensive overview of the structural and chemical properties of this compound, including its physicochemical characteristics, spectroscopic profile, and binding affinities. Detailed experimental protocols for its characterization and diagrams of its mechanism of action and experimental workflows are also presented to facilitate its application in a research and drug development context.

Chemical and Structural Properties

This compound, with the IUPAC name (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol, is a chiral molecule with a well-defined stereochemistry that is crucial for its biological activity. The levorotatory enantiomer, this compound, is the more active form.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and experimental use.

PropertyValueReference
Chemical Formula C₁₇H₂₅NO[2]
Molecular Weight 259.39 g/mol [2]
IUPAC Name (1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol
Stereochemistry (1R,2R)-trans
CAS Number 112709-59-8
Melting Point 238.5-240.0 °C
pKa 9.0 ± 0.1
Solubility Soluble in DMSO and ethanol.[3]
Spectroscopic Properties

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine and cyclohexane rings, and the hydroxyl proton. The chemical shifts and coupling constants of the cyclohexyl protons would confirm the trans configuration of the substituents.

  • ¹³C-NMR: The carbon NMR spectrum would display distinct signals for each of the 17 carbon atoms in the molecule, including the six carbons of the phenyl ring, the five carbons of the piperidine ring, and the six carbons of the cyclohexane ring.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands corresponding to its functional groups:

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (alcohol)~3600-3200 (broad)Indicates the presence of the hydroxyl group.
C-H stretch (aromatic)~3100-3000Aromatic C-H bonds of the phenyl ring.
C-H stretch (aliphatic)~3000-2850Aliphatic C-H bonds of the piperidine and cyclohexane rings.
C=C stretch (aromatic)~1600 and ~1450Aromatic ring skeletal vibrations.
C-N stretch (amine)~1250-1020Stretching vibration of the tertiary amine.
C-O stretch (alcohol)~1260-1000Stretching vibration of the alcohol C-O bond.

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 259. The fragmentation pattern would likely involve the loss of a water molecule from the molecular ion, followed by characteristic cleavages of the piperidine and cyclohexane rings.

Biological Activity and Binding Profile

This compound's primary mechanism of action is the inhibition of the vesicular acetylcholine transporter (VAChT).[2] This transporter is responsible for the uptake of newly synthesized acetylcholine from the cytoplasm into synaptic vesicles, a crucial step for subsequent neurotransmitter release.[2] By blocking VAChT, this compound leads to a depletion of acetylcholine in synaptic vesicles, thereby reducing cholinergic neurotransmission.[2]

Binding Affinity for VAChT and Sigma Receptors

This compound exhibits high affinity for VAChT. However, it is also known to bind to sigma (σ) receptors, which can be a confounding factor in its experimental use. The binding affinities are summarized below.

TargetBinding Affinity (Ki or IC₅₀)Reference
Vesicular Acetylcholine Transporter (VAChT) 2 nM (Ki)[3][4]
14.7 ± 1.5 nM (IC₅₀)[3]
75 nM (IC₅₀)[3]
Sigma-1 (σ₁) Receptor 26 nM (Ki)[4]
Sigma-2 (σ₂) Receptor 34 nM (Ki)[4]

Experimental Protocols

Radioligand Binding Assay for VAChT

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the vesicular acetylcholine transporter (VAChT) using [³H]-(-)-Vesamicol.

Materials:

  • Membrane Preparation: Homogenates of cells or tissues expressing VAChT (e.g., PC12 cells, rat striatum).

  • Radioligand: [³H]-(-)-Vesamicol.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled this compound (e.g., 10 µM).

  • Test Compounds: Compounds to be assayed for their affinity to VAChT.

  • Glass Fiber Filters

  • Scintillation Cocktail

  • Scintillation Counter

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Membrane preparation, [³H]-(-)-Vesamicol, and binding buffer.

      • Non-specific Binding: Membrane preparation, [³H]-(-)-Vesamicol, and a high concentration of unlabeled this compound.

      • Competitive Binding: Membrane preparation, [³H]-(-)-Vesamicol, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Mechanism of Action of this compound

Vesamicol_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_syn Acetylcholine (ACh) Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_syn->VAChT ACh uptake SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle Vesamicol This compound Vesamicol->VAChT Inhibits ACh_release ACh Release (Exocytosis) SynapticVesicle->ACh_release ACh_cleft ACh ACh_release->ACh_cleft AChR ACh Receptor ACh_cleft->AChR Signal Signal Transduction AChR->Signal

Caption: Mechanism of action of this compound in the presynaptic terminal.

Experimental Workflow for VAChT Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding prep->assay incubation Incubation (e.g., 60 min at RT) assay->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki determination) counting->analysis end End analysis->end

Caption: Workflow for a VAChT radioligand binding assay.

References

The Impact of (-)-Vesamicol on Acetylcholine Storage in Synaptic Vesicles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(-)-Vesamicol is a potent and highly selective experimental drug that acts as a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[1] By blocking the uptake of newly synthesized acetylcholine (ACh) from the presynaptic cytoplasm into synaptic vesicles, this compound effectively depletes the readily releasable pool of this critical neurotransmitter.[1][2] This action leads to a reduction in ACh release upon neuronal stimulation, thereby modulating cholinergic neurotransmission.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presents quantitative data on its interaction with VAChT, details relevant experimental protocols, and visualizes the key pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Cholinergic neurotransmission is fundamental to a vast array of physiological processes, including muscle contraction, memory, and attention. The precise regulation of acetylcholine (ACh) release from presynaptic terminals is paramount for maintaining normal function. A key component of this regulation is the vesicular acetylcholine transporter (VAChT), an integral membrane protein responsible for packaging ACh into synaptic vesicles.[3][4] This process is driven by a proton gradient established by a vesicular H+-ATPase.[3] this compound serves as a crucial pharmacological tool for studying the dynamics of cholinergic transmission due to its specific inhibition of VAChT.[5] Recent advances in cryo-electron microscopy have provided high-resolution structures of VAChT in its apo, ACh-bound, and vesamicol-bound states, offering unprecedented insights into its function and inhibition.[6][7]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to a site on VAChT that is distinct from the acetylcholine binding site, characteristic of a non-competitive or allosteric inhibitor.[3][4][8] Structural studies have revealed that vesamicol binds within a central cavity of VAChT, stabilizing the transporter in a lumen-facing conformation.[6][8] This conformational arrest prevents the transporter from cycling between its cytoplasmic-facing and lumen-facing states, which is essential for the translocation of ACh into the vesicle.[6] While the binding sites for ACh and vesamicol are not identical, they do partially overlap, suggesting a potential competitive aspect to its inhibitory action as well.[8] The inhibition is reversible, meaning that upon removal of the drug, VAChT can resume its function.[1]

Signaling Pathway of VAChT Inhibition by this compound

cluster_cytoplasm Presynaptic Cytoplasm cluster_vesicle Synaptic Vesicle Lumen ACh_synth Acetylcholine (Synthesized) VAChT_cyto VAChT (Cytoplasm-facing) ACh_synth->VAChT_cyto Binding VAChT_lumen VAChT (Lumen-facing) VAChT_cyto->VAChT_lumen Conformational Change VAChT_lumen->VAChT_cyto Inhibits Return ACh_stored Stored Acetylcholine VAChT_lumen->ACh_stored ACh Release into Vesicle H_ion H+ H_ion->VAChT_lumen Drives Transport (Antiport) Vesamicol This compound Vesamicol->VAChT_lumen Binding & Stabilization Proton_pump V-ATPase (Proton Pump) Proton_pump->H_ion Pumps H+ into Vesicle

Caption: Mechanism of VAChT inhibition by this compound.

Quantitative Analysis of this compound Interaction with VAChT

The interaction of this compound and its analogs with VAChT has been extensively characterized using radioligand binding assays and functional transport inhibition studies. The data presented below are compiled from various sources to provide a comparative overview.

CompoundPreparationAssay TypeKi (nM)IC50 (nM)Bmax (pmol/mg protein)Reference
This compoundRat brain membranes--INVALID-LINK---Vesamicol binding4.4--[9]
This compoundPC12 cells expressing hVAChT[3H]ACh uptake-40-[3]
This compoundRat cortical synaptosomesACh packaging inhibition-50-[10]
(-)-o-methylvesamicolRat brain membranes--INVALID-LINK---Vesamicol binding6.7--[9]
(+)-p-methylvesamicolRat brain membranes--INVALID-LINK---Vesamicol binding199--[9]
(-)-2-methylspirobenzovesamicolCompetitive assay with [3H]vesamicolVAChT binding16 ± 4--[11][12]
Benzovesamicol AnaloguesCompetitive binding studiesVAChT binding7.8 ± 3.5 to 161.6 ± 17.3--[13]

Note: Ki (inhibition constant) reflects the binding affinity of the compound to VAChT. IC50 (half maximal inhibitory concentration) indicates the concentration of the compound required to inhibit 50% of the ACh transport activity. Bmax represents the maximum density of VAChT binding sites.

Experimental Protocols

Radioligand Binding Assay for VAChT

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of compounds to VAChT using --INVALID-LINK---Vesamicol.[4][14][15][16][17]

Objective: To determine the Ki of a test compound for VAChT.

Materials:

  • --INVALID-LINK---Vesamicol (Radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Test compounds

  • Membrane preparation from a source rich in VAChT (e.g., rat striatum, PC12 cells expressing VAChT)

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a series of tubes, add a fixed concentration of --INVALID-LINK---Vesamicol and the membrane preparation.

  • Competition Binding: To separate sets of tubes, add increasing concentrations of the unlabeled test compound. For determining non-specific binding, add a high concentration of unlabeled this compound.

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare VAChT-rich Membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate prep_reagents Prepare Radioligand, Test Compounds, and Buffers prep_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash quantify Scintillation Counting filter_wash->quantify analyze Calculate Specific Binding, Determine IC50 and Ki quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Acetylcholine Uptake Inhibition Assay

This protocol outlines a method to measure the functional inhibition of VAChT-mediated ACh transport.[4][18]

Objective: To determine the IC50 of a test compound for inhibiting ACh uptake into synaptic vesicles.

Materials:

  • [3H]ACh

  • Synaptic vesicle preparation or synaptosomes

  • Uptake buffer containing ATP

  • Test compounds

  • This compound (as a positive control)

  • Stop buffer (ice-cold)

  • Filtration apparatus and filters

  • Scintillation counter

Procedure:

  • Vesicle Preparation: Isolate synaptic vesicles or synaptosomes from a suitable source.

  • Assay Setup: Pre-incubate the vesicle preparation with varying concentrations of the test compound or this compound.

  • Initiation of Uptake: Initiate the transport reaction by adding [3H]ACh and ATP.

  • Incubation: Incubate at 37°C for a defined period.

  • Termination of Uptake: Stop the reaction by adding ice-cold stop buffer and placing the samples on ice.

  • Separation: Separate the vesicles from the incubation medium by rapid filtration.

  • Quantification: Measure the amount of [3H]ACh taken up by the vesicles using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of ACh uptake against the concentration of the test compound to determine the IC50.

Conclusion

This compound remains an indispensable tool in cholinergic research. Its well-characterized, non-competitive inhibition of the vesicular acetylcholine transporter provides a means to dissect the intricacies of ACh storage and release. The quantitative data and detailed protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals. The continued development of vesamicol analogs for applications such as positron emission tomography (PET) imaging highlights the enduring relevance of this compound in neuroscience and medicine.[11][13][19] The elucidation of the high-resolution structure of the VAChT-(-)-Vesamicol complex will undoubtedly pave the way for the design of novel and even more selective modulators of cholinergic function.[6][7][8]

References

The Advent of (-)-Vesamicol: A Technical Guide to its Historical Context in Cholinergic Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the historical significance and experimental utility of (-)-Vesamicol for researchers, scientists, and drug development professionals in the field of neuroscience.

This whitepaper provides an in-depth exploration of this compound, a pivotal pharmacological tool that has profoundly shaped our understanding of cholinergic neurotransmission. From its initial synthesis and characterization to its application in elucidating the intricacies of acetylcholine storage and release, this guide offers a detailed historical narrative, compiles key quantitative data, and presents meticulous experimental protocols from seminal studies.

Introduction: Unlocking the Cholinergic Synapse

The journey into the molecular underpinnings of cholinergic signaling was significantly advanced by the introduction of 2-(4-phenylpiperidino)cyclohexanol, initially designated AH5183 and later known as Vesamicol.[1] This molecule emerged as a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT), the crucial protein responsible for packaging acetylcholine (ACh) into synaptic vesicles for subsequent release.[2][3] By blocking this critical step, this compound provided an unprecedented opportunity to dissect the lifecycle of a neurotransmitter and solidify the vesicular hypothesis of neurotransmission.[2] This guide will delve into the historical context of its discovery, its mechanism of action, and the key experimental frameworks that leveraged its unique properties.

Historical Discovery and Initial Characterization

The story of Vesamicol begins in the late 1960s with the work of Brittain and colleagues, who first described the neuromuscular blocking properties of the compound AH5183.[2] Their initial studies on various nerve-muscle preparations in animals, including the rat, chicken, and cat, revealed a slow-onset neuromuscular block that was not readily reversed by anticholinesterases.[1] This observation hinted at a presynaptic site of action, distinct from conventional postsynaptic receptor antagonists.[1]

Subsequent research by Marshall in 1970, utilizing the chick biventer cervicis muscle preparation, further substantiated the presynaptic hypothesis.[4] These early investigations laid the groundwork for the pivotal discovery by Anderson, King, and Parsons in 1983. Their work on purified synaptic vesicles from the electric organ of Torpedo californica definitively identified AH5183 as a potent inhibitor of the active transport of acetylcholine into these vesicles.[3] This landmark study not only elucidated the specific molecular target of Vesamicol but also provided a powerful tool for the pharmacological manipulation of cholinergic function.

Mechanism of Action: A Non-Competitive Blockade of VAChT

This compound exerts its effect through a non-competitive and reversible blockade of the vesicular acetylcholine transporter (VAChT).[2] VAChT is a proton-ATPase-dependent transporter that actively pumps acetylcholine from the cytoplasm into synaptic vesicles, a process driven by the electrochemical gradient generated by the vesicular H+-ATPase. This compound binds to a site on the VAChT protein that is distinct from the acetylcholine binding site, allosterically inhibiting the transport process. This leads to a depletion of the readily releasable pool of vesicular acetylcholine, ultimately resulting in a frequency-dependent decline in cholinergic neurotransmission. It is important to note that while highly selective for VAChT, at higher concentrations, Vesamicol has been shown to interact with sigma receptors and sodium channels.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data from seminal studies on this compound, providing a comparative overview of its binding affinity and inhibitory potency across different experimental systems.

Parameter Value Species/Preparation Reference
IC50 (VAChT Inhibition) 40 nMTorpedo californica synaptic vesicles[3]
IC50 (ACh Packaging) 50 nMRat cortical synaptosomes[6]
ED50 (Synaptophysin Phosphorylation) 1 nMRat cortical synaptosomes[6]
IC50 (Displacement of [3H]Vesamicol) 14 nMRat brain[7]
IC50 (m-iodovesamicol) 133 nMRat brainN/A
IC50 (Vesamicol) 109 nMRat brainN/A

IC50: Half maximal inhibitory concentration; ED50: Half maximal effective dose.

Key Experimental Protocols

This section provides detailed methodologies for key experiments that were instrumental in characterizing the effects of this compound.

Acetylcholine Uptake Assay in Synaptic Vesicles

This protocol, adapted from the work of Anderson et al. (1983), measures the active transport of acetylcholine into isolated synaptic vesicles and its inhibition by this compound.

Experimental Workflow:

G cluster_0 Vesicle Preparation cluster_1 Uptake Assay cluster_2 Quantification prep1 Homogenize Torpedo electric organ prep2 Differential Centrifugation prep1->prep2 prep3 Sucrose Gradient Centrifugation prep2->prep3 prep4 Collect Synaptic Vesicle Fraction prep3->prep4 assay1 Incubate vesicles with [3H]-ACh, ATP, and Mg2+ prep4->assay1 assay2 Add this compound or vehicle assay1->assay2 assay3 Incubate at 25°C assay2->assay3 assay4 Terminate reaction by rapid filtration assay3->assay4 assay5 Wash filters to remove unbound [3H]-ACh assay4->assay5 quant1 Scintillation counting of filters assay5->quant1 quant2 Calculate [3H]-ACh uptake quant1->quant2 quant3 Determine IC50 of this compound quant2->quant3

Figure 1: Workflow for Acetylcholine Uptake Assay.

Materials:

  • Fresh or frozen Torpedo californica electric organ

  • Homogenization buffer (e.g., 0.4 M NaCl, 10 mM Tris-HCl, pH 7.4)

  • Sucrose solutions of varying densities

  • Uptake buffer (e.g., 300 mM glycine, 5 mM MgATP, 10 mM HEPES, pH 7.4)

  • Radiolabeled acetylcholine ([³H]-ACh)

  • This compound solutions of varying concentrations

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Vesicle Isolation: Homogenize the electric organ tissue in homogenization buffer. Subject the homogenate to differential centrifugation to enrich for synaptic vesicles. Further purify the vesicles by sucrose density gradient centrifugation.

  • Uptake Reaction: In a reaction tube, combine the isolated synaptic vesicles, uptake buffer containing MgATP, and [³H]-ACh.

  • Inhibition: Add varying concentrations of this compound or vehicle (control) to the reaction tubes.

  • Incubation: Incubate the mixture at 25°C for a defined period (e.g., 20 minutes).

  • Termination and Filtration: Stop the reaction by rapidly filtering the mixture through glass fiber filters under vacuum.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound [³H]-ACh.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]-ACh taken up by the vesicles and determine the IC50 value for this compound by plotting the percentage of inhibition against the drug concentration.

Radioligand Binding Assay for VAChT

This protocol describes the measurement of [³H]-Vesamicol binding to its receptor (VAChT) in brain membrane preparations.

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Quantification prep1 Homogenize rat brain tissue (e.g., striatum) prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend membrane pellet prep2->prep3 assay1 Incubate membranes with [3H]-Vesamicol prep3->assay1 assay2 Include competing ligands for displacement studies assay1->assay2 assay3 Incubate at room temperature assay2->assay3 assay4 Terminate by rapid filtration assay3->assay4 assay5 Wash filters to remove unbound radioligand assay4->assay5 quant1 Scintillation counting of filters assay5->quant1 quant2 Determine specific binding (Total - Nonspecific) quant1->quant2 quant3 Calculate Kd and Bmax or Ki quant2->quant3

Figure 2: Workflow for Radioligand Binding Assay.

Materials:

  • Rat brain tissue (e.g., striatum)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Radiolabeled [³H]-Vesamicol

  • Unlabeled this compound or other competing ligands

  • Glass fiber filters pre-soaked in polyethylenimine (PEI)

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at high speed to pellet the membranes. Wash the membrane pellet and resuspend it in binding buffer.

  • Binding Reaction: In reaction tubes, combine the membrane preparation with a fixed concentration of [³H]-Vesamicol. For competition assays, include varying concentrations of unlabeled competing ligands. To determine non-specific binding, use a high concentration of unlabeled this compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through PEI-soaked glass fiber filters.

  • Washing: Quickly wash the filters with ice-cold binding buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition experiments, determine the Ki of the competing ligand.

In Vivo Microdialysis for Acetylcholine Release

This protocol outlines the use of in vivo microdialysis to measure the effect of this compound on extracellular acetylcholine levels in the brain of a freely moving animal.

Signaling Pathway:

G Vesamicol This compound VAChT VAChT Vesamicol->VAChT inhibits Vesicle Synaptic Vesicle ACh_vesic Vesicular ACh Vesicle->ACh_vesic contains ACh_cyto Cytoplasmic ACh ACh_cyto->Vesicle uptake via VAChT Release ACh Release ACh_vesic->Release depletion leads to reduced ACh_synapse Synaptic ACh Release->ACh_synapse determines

Figure 3: Vesamicol's effect on ACh release pathway.

Materials:

  • Anesthetized or freely moving rat with a stereotaxically implanted guide cannula

  • Microdialysis probe

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • Fraction collector

  • High-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry system for acetylcholine analysis

Procedure:

  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region (e.g., striatum).

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples into a fraction collector for a set period to establish a stable baseline of acetylcholine release.

  • Drug Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals following drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for acetylcholine content using a sensitive analytical method such as HPLC-ECD or LC-MS/MS.

  • Data Analysis: Express the acetylcholine levels in each sample as a percentage of the baseline and plot the time course of the effect of this compound on acetylcholine release.

Conclusion: An Enduring Legacy in Neuroscience

This compound has been an indispensable tool in the arsenal of neuroscientists for decades. Its ability to selectively inhibit the vesicular acetylcholine transporter has provided profound insights into the fundamental processes of cholinergic neurotransmission, from the synthesis and storage of acetylcholine to its release and the dynamics of synaptic vesicle recycling. The experimental protocols detailed in this guide, which were pivotal in establishing our current understanding, continue to be relevant in contemporary neuroscience research. As the field moves towards more complex questions regarding synaptic plasticity, neuronal circuitry, and the pathophysiology of neurological disorders, the foundational knowledge gained through the use of this compound remains critically important. This technical guide serves as a testament to its enduring legacy and a resource for future generations of researchers seeking to unravel the complexities of the cholinergic system.

References

The Foundational Pharmacology of (-)-Vesamicol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vesamicol, chemically known as (-)-trans-2-(4-phenylpiperidino)cyclohexanol, is a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT).[1] Its discovery and characterization have been instrumental in elucidating the mechanisms of cholinergic neurotransmission, particularly the process of acetylcholine (ACh) storage in synaptic vesicles. This technical guide provides an in-depth overview of the foundational pharmacology of this compound, focusing on its mechanism of action, quantitative pharmacological data, and the key experimental protocols used in its study.

Mechanism of Action

This compound exerts its pharmacological effect by non-competitively and reversibly blocking the VAChT.[1] This transporter is responsible for the uptake of newly synthesized ACh from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[1] By inhibiting VAChT, this compound prevents the loading of ACh into these vesicles. Consequently, while the synthesis of ACh in the presynaptic terminal remains unaffected, the amount of ACh available for release upon nerve stimulation is significantly reduced.[2][3] This leads to a depletion of the readily releasable pool of vesicular ACh and a subsequent failure of cholinergic transmission, particularly under conditions of high-frequency stimulation.[3]

Recent structural studies have provided a more detailed understanding of the binding interaction. Cryo-electron microscopy has revealed that vesamicol binds to a pocket within the VAChT, distinct from the acetylcholine binding site, confirming its allosteric mechanism of inhibition.[4][5] This binding obstructs the conformational changes in the transporter that are necessary for moving ACh into the vesicle lumen.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from foundational studies on this compound and its analogs.

Table 1: Binding Affinity of this compound for VAChT

RadioligandPreparationKd (nM)Bmax (pmol/mg protein)Reference
--INVALID-LINK---VesamicolRat cerebral cortex synaptosomes1.8 ± 0.31.5 ± 0.2[7]
--INVALID-LINK---VesamicolTorpedo electric organ synaptic vesicles2.1 ± 0.410.2 ± 1.5[8]

Table 2: Inhibition of VAChT Function by this compound

AssayPreparationIC50 (nM)Reference
ACh Uptake InhibitionRat cortical synaptosomes50[7]
ACh Uptake InhibitionTorpedo synaptic vesicles41 ± 7[8]

Table 3: In Vivo Effects of this compound

EffectAnimal ModelDoseRoute of AdministrationQuantitative ChangeReference
Reduction in REM SleepRat80-100 µgIntracerebroventricularSignificant reduction[9]
Inhibition of Pressor ResponseRat20 µgIntracerebroventricularSignificant reduction[10]
VAChT OccupancyRat~0.0057 mg/kg-50% occupancy in striatum[11]

Table 4: Structure-Activity Relationship of Vesamicol Analogs (Affinity for VAChT)

CompoundModificationKi (nM)Reference
This compound-1.8[7]
(+)-VesamicolEnantiomer~36[3]
BenzovesamicolBenzene ring fusion to cyclohexyl ring1.32[12]
(-)-2-methylspirobenzovesamicolSpiro modification16 ± 4[11]
Acyclic analog (-)-11aAcyclic mimicequipotent to vesamicol[13]

Key Experimental Protocols

Radioligand Binding Assay for VAChT

This assay quantifies the binding of a radiolabeled ligand, such as --INVALID-LINK---Vesamicol, to the VAChT.

Materials:

  • --INVALID-LINK---Vesamicol (specific activity ~60-80 Ci/mmol)

  • Membrane preparation (e.g., synaptosomes from rat cerebral cortex or PC-12 cells transfected with VAChT)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Non-specific binding control (e.g., 10 µM unlabeled this compound)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Prepare membrane homogenates from the tissue or cells of interest.

  • Incubate a fixed amount of membrane protein with varying concentrations of --INVALID-LINK---Vesamicol in the binding buffer. For competition assays, incubate with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, run a parallel set of incubations in the presence of a high concentration of unlabeled this compound.

  • Incubate at a specific temperature (e.g., 22°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using appropriate software to determine Kd and Bmax or Ki values.[14]

Acetylcholine Uptake Assay

This functional assay measures the ability of VAChT to transport ACh into synaptic vesicles and the inhibition of this process by compounds like this compound.

Materials:

  • [3H]Acetylcholine

  • Isolated synaptic vesicles (e.g., from Torpedo electric organ or rat brain)

  • Uptake buffer containing ATP and an ATP-regenerating system (creatine phosphate and creatine kinase)

  • Test compound (e.g., this compound)

  • Filtration apparatus and filters

Procedure:

  • Isolate and purify synaptic vesicles from the chosen tissue.

  • Pre-incubate the vesicles with the test compound or vehicle at a specific temperature (e.g., 25°C).

  • Initiate the uptake reaction by adding [3H]ACh and ATP-containing buffer.

  • Allow the uptake to proceed for a defined period (e.g., 1-10 minutes).

  • Terminate the reaction by rapid filtration through filters to separate the vesicles from the incubation medium.

  • Wash the filters with ice-cold buffer.

  • Quantify the radioactivity retained on the filters, which represents the amount of [3H]ACh transported into the vesicles.

  • Determine the IC50 value of the test compound by measuring uptake at various concentrations.[8]

In Vivo Microdialysis for Acetylcholine Release

This technique allows for the measurement of extracellular ACh levels in the brain of a freely moving animal.

Materials:

  • Microdialysis probes

  • Stereotaxic apparatus for probe implantation

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Anesthetized animal (e.g., rat)

Procedure:

  • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or hippocampus) using stereotaxic coordinates.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound (systemically or locally through the probe) and continue collecting dialysate samples.

  • Analyze the concentration of ACh in the dialysate samples using HPLC-ED.

  • The change in ACh concentration in the dialysate reflects the effect of the drug on ACh release in that brain region.[15][16]

Visualizations

Signaling Pathway of Vesicular Acetylcholine Release and Inhibition by this compound

Vesamicol_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synth Acetyl-CoA + Choline -> ACh Choline->ACh_synth ACh_cyto Cytoplasmic ACh ACh_synth->ACh_cyto VAChT VAChT ACh_cyto->VAChT Transport Vesicle Synaptic Vesicle ACh_vesicular Vesicular ACh VAChT->Vesicle Vesamicol This compound Vesamicol->VAChT Inhibits Release Ca²⁺-dependent Exocytosis ACh_vesicular->Release ACh_cleft ACh Release->ACh_cleft Receptor ACh Receptors ACh_cleft->Receptor

Caption: Mechanism of this compound action on cholinergic neurotransmission.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Membrane Homogenate start->prep incubate Incubate Membranes with ³H-Vesamicol ± Competitor prep->incubate separate Rapid Filtration (Separate Bound/Free) incubate->separate wash Wash Filters with Ice-Cold Buffer separate->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Kd, Bmax, Ki) count->analyze end End analyze->end Microdialysis_Workflow start Start implant Implant Microdialysis Probe in Brain Region start->implant recover Animal Recovery implant->recover perfuse Perfuse Probe with aCSF recover->perfuse collect_base Collect Baseline Dialysate Samples perfuse->collect_base administer Administer this compound collect_base->administer collect_drug Collect Post-Drug Dialysate Samples administer->collect_drug analyze Analyze ACh Content (HPLC-ED) collect_drug->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for the Use of (-)-Vesamicol in In Vivo Microdialysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vesamicol is a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2][3] It acts presynaptically by blocking the uptake of newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles.[1][2] This leads to a depletion of the readily releasable pool of ACh and a subsequent reduction in cholinergic neurotransmission upon neuronal firing.[1][4] Unlike postsynaptic cholinergic antagonists, this compound's effect is dependent on neuronal activity, as it primarily affects the refilling of vesicles after release. The levorotatory isomer, this compound, is significantly more potent than its dextrorotatory counterpart.[5]

In vivo microdialysis is a powerful technique for sampling and monitoring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.[6][7][8][9][10] When coupled with sensitive analytical methods such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), it allows for the real-time assessment of neurochemical dynamics. The application of this compound in conjunction with in vivo microdialysis provides a valuable tool for investigating the role of vesicular ACh storage and release in various physiological and pathological processes.

These application notes provide detailed protocols for utilizing this compound in in vivo microdialysis studies to investigate its effects on acetylcholine release in the rat brain. Both systemic administration and local administration via reverse dialysis are described.

Data Presentation

Table 1: Effects of this compound on Acetylcholine Levels in Rat Brain
Administration RouteDose/ConcentrationBrain RegionSpeciesPrimary EffectReference
Intraperitoneal (i.p.)5 mg/kg (DL-Vesamicol)StriatumRat55% reduction in endogenous ACh release[5]
Intraperitoneal (i.p.)5 mg/kg (DL-Vesamicol)Striatum & HippocampusRatDoubled the tissue content of ACh[5]
Intrastriatal Perfusion (Reverse Dialysis)EC50 = 68 nMStriatumRatConcentration-dependent and saturable inhibition of ACh release[5]
Intracerebroventricular (i.c.v.)20 µgBrainRatSignificantly reduced the hypertensive and bradycardic response to physostigmine[11][12]
Intracerebroventricular (i.c.v.)80-100 µgBrainRatDose-dependent reduction in REM sleep[6]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of this compound and the general experimental workflow for an in vivo microdialysis study.

vesamicol_mechanism cluster_presynaptic Presynaptic Terminal Choline Choline ACh_synth Choline Acetyltransferase Choline->ACh_synth Uptake ACh_cyto Cytoplasmic ACh ACh_synth->ACh_cyto Synthesis VAChT VAChT ACh_cyto->VAChT Vesicle Synaptic Vesicle ACh_vesicular Vesicular ACh Vesicle->ACh_vesicular VAChT->Vesicle Transport Vesamicol This compound Vesamicol->VAChT Inhibition Release Release ACh_vesicular->Release Exocytosis

Caption: Mechanism of action of this compound.

microdialysis_workflow cluster_setup Experimental Setup cluster_experiment Microdialysis Experiment cluster_analysis Analysis surgery Stereotaxic Surgery: Implant guide cannula recovery Animal Recovery (24-48 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF (e.g., 1-2 µL/min) probe_insertion->perfusion equilibration Equilibration Period (1-2 hours) perfusion->equilibration baseline Baseline Sample Collection (3-4 samples) equilibration->baseline drug_admin This compound Administration (i.p. or reverse dialysis) baseline->drug_admin exp_collection Experimental Sample Collection drug_admin->exp_collection hplc ACh Quantification (HPLC-ECD) exp_collection->hplc data_analysis Data Analysis (% of baseline) hplc->data_analysis

Caption: In vivo microdialysis experimental workflow.

Experimental Protocols

Protocol 1: Systemic Administration of this compound

This protocol describes the intraperitoneal (i.p.) injection of this compound to study its effect on extracellular ACh levels in the rat striatum.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannula

  • Artificial cerebrospinal fluid (aCSF), pH 7.4

  • Microinfusion pump

  • Fraction collector

  • HPLC-ECD system for ACh analysis

Procedure:

  • Guide Cannula Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Following a midline incision to expose the skull, drill a small hole over the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface.[7]

    • Implant the guide cannula at these coordinates and secure it with dental cement.

    • Allow the animal to recover for at least 24-48 hours.[13]

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula to the target depth (e.g., DV: -5.5 mm for a 2 mm probe).

    • Connect the probe to the microinfusion pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.[8]

    • Allow the system to equilibrate for 1-2 hours.

  • Sample Collection:

    • Collect baseline dialysate samples every 20 minutes for at least one hour (3-4 samples) to establish a stable baseline of ACh levels.

    • Prepare a solution of this compound in sterile saline. A dose of 5 mg/kg has been shown to be effective.[5]

    • Administer the this compound solution via i.p. injection.

    • Continue collecting dialysate samples at 20-minute intervals for at least 2-3 hours post-injection.

  • Sample Analysis:

    • Analyze the dialysate samples for ACh content using HPLC-ECD.[1][11][14][15] This typically involves an enzymatic reactor with acetylcholinesterase and choline oxidase to convert ACh to detectable hydrogen peroxide.[14][15]

    • Express the ACh concentrations in the post-injection samples as a percentage of the average baseline concentration.

Protocol 2: Local Administration of this compound via Reverse Dialysis

This protocol allows for the targeted delivery of this compound directly into the brain region of interest, minimizing systemic effects.

Materials:

  • Same as Protocol 1.

Procedure:

  • Guide Cannula Implantation and Probe Insertion:

    • Follow steps 1 and 2 from Protocol 1.

  • Sample Collection and Reverse Dialysis:

    • Collect baseline dialysate samples as described in Protocol 1, step 3, using standard aCSF as the perfusate.

    • Prepare a solution of this compound in aCSF at the desired concentration. Concentrations in the nanomolar to low micromolar range are typically effective.[5][16]

    • After establishing a stable baseline, switch the perfusion medium from aCSF to the aCSF containing this compound.

    • Continue to collect dialysate samples at 20-minute intervals to monitor the effect of local this compound on ACh release.

  • Sample Analysis:

    • Analyze the samples as described in Protocol 1, step 4.

Conclusion

The use of this compound in conjunction with in vivo microdialysis is a robust method for elucidating the role of vesicular acetylcholine transport in the central nervous system. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on cholinergic neurotransmission in a variety of experimental contexts. Careful consideration of experimental design, including appropriate controls and analytical validation, is essential for obtaining reliable and interpretable data.

References

Application Notes and Protocols for (-)-Vesamicol Autoradiography in Rat Brain Sections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting (-)-Vesamicol autoradiography on rat brain sections. This compound is a high-affinity ligand for the vesicular acetylcholine transporter (VAChT), making it a valuable tool for visualizing and quantifying the distribution of cholinergic nerve terminals in the brain.[1][2] Understanding the density and distribution of VAChT is crucial in neuroscience research, particularly in studies related to neurodegenerative diseases like Alzheimer's disease, where cholinergic deficits are a key pathological feature.[3]

It is important to note that while this compound is a potent ligand for VAChT, it also exhibits affinity for sigma (σ) binding sites.[4] Therefore, to ensure the specific labeling of VAChT, it is often necessary to include a sigma receptor ligand to block these non-specific binding sites.[4]

Experimental Protocols

This section outlines the detailed methodology for performing this compound autoradiography on rat brain sections.

I. Tissue Preparation
  • Animal Sacrifice and Brain Extraction:

    • Anesthetize adult male Sprague-Dawley rats (250-300 g) and sacrifice them by decapitation.[5]

    • Rapidly extract the brain and freeze it in isopentane chilled with dry ice to minimize ice crystal formation.

    • Store the frozen brains at -80°C until sectioning.[6][7]

  • Cryosectioning:

    • Mount the frozen brain onto a cryostat chuck.

    • Cut coronal sections at a thickness of 20 µm using a cryostat maintained at -10°C to -18°C.[6][7]

    • Thaw-mount the sections onto gelatin-coated or commercially available charged microscope slides (e.g., Superfrost® slides).[6]

    • Store the slide-mounted sections desiccated at -80°C until the day of the assay.[6]

II. Autoradiographic Binding Assay
  • Pre-incubation:

    • On the day of the experiment, allow the slides to warm to room temperature while still in the slide box to prevent condensation.[6]

    • Place the slides in a pre-incubation buffer (50 mM Tris-HCl, pH 7.4) for 30 minutes with gentle agitation to rehydrate the tissue and remove endogenous substances.[6]

  • Incubation with --INVALID-LINK---Vesamicol:

    • Prepare the incubation buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[8]

    • For total binding , incubate the sections with a specific concentration of --INVALID-LINK---Vesamicol (e.g., 2 nM) in the incubation buffer.[8]

    • For non-specific binding , incubate adjacent sections with the same concentration of --INVALID-LINK---Vesamicol plus a high concentration of a competing ligand. To determine VAChT-specific binding, 10 µM of unlabeled this compound is commonly used.[8] To account for binding to sigma receptors, a sigma ligand such as 1,3-di(2-tolyl)guanidine (DTG) can be added.[4]

    • Incubate the slides for 60-90 minutes at room temperature (22°C) in a humidified chamber.[6][8]

  • Washing:

    • Following incubation, rapidly aspirate the radioactive solution.

    • Wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Perform multiple washes (e.g., three washes of 5 minutes each).[6]

    • Perform a final brief rinse in ice-cold distilled water to remove buffer salts.[3][6]

  • Drying:

    • Dry the slides under a stream of cool, dry air.[6]

III. Image Acquisition and Analysis
  • Exposure to Film or Phosphor Screen:

    • Appose the dried, labeled sections to a tritium-sensitive phosphor screen or autoradiographic film along with appropriate radioactive standards.[6]

    • The exposure time will vary depending on the specific activity of the radioligand and the density of the target receptors (typically ranging from days to weeks).[3]

  • Image Scanning and Densitometry:

    • Scan the exposed phosphor screen using a phosphorimager or develop the film.

    • Quantify the autoradiographic signal using a computer-based image analysis system.[9]

    • Draw regions of interest (ROIs) over specific brain areas.

    • Convert the optical density or photostimulated luminescence values to fmol/mg of protein or tissue equivalent by comparing with the co-exposed radioactive standards.[2]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each brain region.

    • Saturation binding experiments, using a range of --INVALID-LINK---Vesamicol concentrations, can be performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[2]

Data Presentation

The following tables summarize quantitative data for this compound and related compounds in rat brain preparations.

Table 1: Binding Affinity and Density of --INVALID-LINK---Vesamicol in Rat Brain

ParameterValueBrain RegionReference
Kd1.1 to 2.2 x 10⁻⁸ MForebrain sections
Bmax286 to 399 fmol/mg proteinForebrain sections[2]
Kd7.5 nMPC12 cells expressing rat VAChT
IC₅₀ (Vesamicol)170 nMSynaptic vesicles[10]
IC₅₀ (4-aminobenzovesamicol)25 nMSynaptic vesicles[10]

Table 2: Regional Distribution of --INVALID-LINK---Vesamicol Binding in Rat Brain

Brain RegionBinding Density (fmol/mg protein)Reference
Vertical limb of the diagonal band713 - 751[2]
Olfactory tubercle713 - 751[2]
Caudate-putamen334 - 516[2]
Nucleus accumbens334 - 516[2]
Superficial layers of the cerebral cortex334 - 516[2]
Primary olfactory cortex334 - 516[2]
Interpeduncular nucleusHigh[1]
Cranial nerve nuclei (V and VII)High[1]
Medial nucleus accumbensModerate[1]
Vertical and horizontal diagonal bands of BrocaModerate[1]
Basolateral amygdalaModerate[1]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the experimental workflow for this compound autoradiography.

Vesamicol_Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Autoradiographic Binding cluster_analysis Image Acquisition and Analysis A Sacrifice Rat and Extract Brain B Freeze Brain in Isopentane A->B C Cryosectioning (20 µm) B->C D Thaw-mount Sections on Slides C->D E Pre-incubation in Buffer D->E F Incubation with [³H]this compound (Total and Non-specific) E->F G Washing in Ice-Cold Buffer F->G H Drying of Slides G->H I Exposure to Phosphor Screen/Film H->I J Scanning and Densitometry I->J K Data Analysis (ROI Quantification) J->K

Experimental workflow for this compound autoradiography.

The logical flow of the protocol begins with the careful preparation of the rat brain tissue, followed by the specific binding of the radioligand, and concludes with the imaging and quantitative analysis of the results. Each phase is critical for obtaining reliable and reproducible data on the distribution of the vesicular acetylcholine transporter.

References

Application Notes and Protocols for Utilizing (-)-Vesamicol in Synaptic Vesicle Recycling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synaptic vesicle (SV) recycling is a fundamental process in neuronal communication, ensuring a sustained supply of neurotransmitter-filled vesicles for exocytosis. A key component of this cycle in cholinergic neurons is the vesicular acetylcholine transporter (VAChT), which loads acetylcholine (ACh) into SVs. (-)-Vesamicol is a potent and specific, non-competitive, and reversible inhibitor of VAChT.[1] By blocking the refilling of synaptic vesicles, this compound serves as an invaluable pharmacological tool to dissect the stages of the SV cycle, differentiate between vesicle pools, and investigate the dynamics of cholinergic transmission.[2][3] These notes provide detailed protocols for using this compound to study these critical presynaptic mechanisms.

Mechanism of Action: this compound acts presynaptically by binding to an allosteric site on the VAChT protein, which is responsible for transporting newly synthesized ACh from the cytoplasm into synaptic vesicles.[1][4] This transport is an active process driven by a proton gradient maintained by a vesicular H+-ATPase (V-ATPase).[1] Inhibition of VAChT by this compound prevents the loading of ACh, leading to the accumulation of "empty" vesicles.[1][5] Upon neuronal stimulation, these empty vesicles can still undergo exocytosis, but they release little to no neurotransmitter, resulting in a rundown of cholinergic signaling.[5][6] This specific action allows researchers to isolate and study the processes of vesicle trafficking, fusion, and retrieval, independent of neurotransmitter content.

Caption: Mechanism of this compound inhibition of the Vesicular Acetylcholine Transporter (VAChT).

Quantitative Data

The following tables summarize key quantitative parameters of this compound and its analogs, providing a reference for experimental design.

Table 1: Potency of this compound in Biological Assays

Parameter Value System Reference
IC₅₀ (ACh Packaging) 50 nM Rat cortical synaptosomes [7]
EC₅₀ (ACh Release) 68 nM Rat striatum (in vivo microdialysis) [8]

| ED₅₀ (Synaptophysin Phosphorylation) | 1 nM | Rat cortical synaptosomes |[7] |

Table 2: Binding Affinities of Vesamicol and Analogs for VAChT and Sigma Receptors Note: The binding of this compound to sigma receptors represents a potential off-target effect that should be considered in experimental design and data interpretation.[9]

CompoundTargetKᵢ (nM)SystemReference
This compoundVAChT~12 nM (K_d)Human VAChT in PC12 cells[10]
Novel Benzylether Derivative 1VAChT7.8 ± 3.5Rat brain[11]
Novel Benzylether Derivative 2VAChT161.6 ± 17.3Rat brain[11]
(-)-2-methylspirobenzovesamicolVAChT16 ± 4Not specified[12]
This compound AnaloguesSigma₁ Receptor4.1 ± 1.5 to 327.5 ± 75.9Rat brain[11]
This compound AnaloguesSigma₂ Receptor(High affinity)Rat brain[11]

Experimental Protocols

start Start: Tissue Dissection or Cell Culture homogenization Homogenization & Synaptosome Prep start->homogenization vesicle_iso Synaptic Vesicle Isolation homogenization->vesicle_iso for uptake/binding assays incubation Experimental Incubation (e.g., with [3H]-ligand, FM dye) homogenization->incubation for release/imaging assays vesicle_iso->incubation treatment Treatment: This compound vs. Vehicle Control incubation->treatment stimulation Neuronal Stimulation (Electrical or Chemical) treatment->stimulation measurement Measurement & Data Collection (Scintillation, Microscopy, E-phys) stimulation->measurement analysis Data Analysis (Binding kinetics, Release rates, Fluorescence intensity) measurement->analysis end Conclusion analysis->end

Caption: General experimental workflow for studying synaptic vesicle dynamics using this compound.

Protocol 1: Isolation of Synaptic Vesicles from Rodent Brain

This protocol is adapted from established methods for enriching functional synaptic vesicles for use in binding and uptake assays.[13][14]

Materials:

  • Rodent brain tissue (e.g., cortex, striatum)

  • Homogenization Buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Lysis Buffer (hypo-osmotic, e.g., 5 mM HEPES, pH 7.4)

  • Density gradient medium (e.g., OptiPrep™ or Percoll®)

  • Dounce homogenizer

  • High-speed and ultracentrifuges with appropriate rotors

Procedure:

  • Homogenization: Euthanize the animal and rapidly dissect the brain region of interest on ice. Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (~1,500 x g for 10 min at 4°C) to pellet nuclei and cellular debris.

    • Collect the supernatant (S1) and centrifuge at a higher speed (~20,000 x g for 20 min at 4°C) to pellet the crude synaptosome fraction (P2).

  • Synaptosome Lysis: Resuspend the P2 pellet in ice-cold hypo-osmotic Lysis Buffer and incubate on ice for 30-45 minutes to lyse the synaptosomes and release synaptic vesicles.

  • Vesicle Enrichment:

    • Centrifuge the lysate at ~20,000 x g for 20 min at 4°C to pellet larger membranes.

    • Collect the supernatant (containing SVs) and centrifuge at high speed (~70,000 x g for 45 min at 4°C) to obtain a crude synaptic vesicle pellet.

  • Density Gradient Purification (Optional but Recommended): Resuspend the crude vesicle pellet and layer it onto a continuous or discontinuous density gradient. Centrifuge at high speed (~200,000 x g for 3 hours at 4°C).[14]

  • Collection: Carefully collect the fraction enriched with synaptic vesicles. This fraction can be validated using Western blotting for SV markers like synaptophysin.

Protocol 2: [³H]-Vesamicol Binding Assay

This assay quantifies the binding of radiolabeled vesamicol to VAChT in isolated vesicles or membrane preparations.[4]

Materials:

  • Enriched synaptic vesicle fraction (from Protocol 1) or postnuclear supernatant

  • [³H]-Vesamicol

  • Unlabeled this compound

  • Assay Buffer (e.g., 110 mM potassium tartrate, 20 mM HEPES, pH 7.4)

  • Glass-microfiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reactions containing:

    • Total Binding: Vesicle preparation (~20 µg protein), Assay Buffer, and varying concentrations of [³H]-Vesamicol.

    • Non-specific Binding: Same as total binding, but with the addition of a high concentration of unlabeled this compound (e.g., 80 µM) to saturate specific binding sites.[4]

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 10 minutes).[4]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass-microfiber filter under vacuum.

  • Washing: Immediately wash the filters with several volumes of ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. Data can be used to determine binding parameters like K_d (dissociation constant) and B_max (maximum number of binding sites) via Scatchard or non-linear regression analysis.

Protocol 3: Acetylcholine Uptake Assay

This functional assay measures the ability of isolated vesicles to transport ACh, and the inhibition of this process by this compound.

Materials:

  • Enriched synaptic vesicle fraction (from Protocol 1)

  • [³H]-Acetylcholine or [³H]-Choline (as a precursor)

  • Assay Buffer (as in Protocol 2)

  • ATP and MgCl₂ solution

  • This compound

  • Filtration apparatus and scintillation counter

Procedure:

  • Pre-incubation: Pre-incubate the synaptic vesicle preparation in Assay Buffer with either vehicle or a desired concentration of this compound for 10 minutes at 37°C.[15]

  • Initiate Uptake: Start the transport reaction by adding a solution containing MgATP and [³H]-ACh.[4] The ATP is required to power the V-ATPase, which generates the proton gradient necessary for VAChT function.

  • Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C.[4]

  • Termination and Measurement: Terminate the reaction and measure the amount of [³H]-ACh taken up into the vesicles using the rapid filtration and scintillation counting method described in Protocol 2.

  • Analysis: Compare the amount of ACh uptake in the vesamicol-treated samples to the vehicle-treated controls to determine the extent of inhibition. This can be used to generate a dose-response curve and calculate an IC₅₀ value.

Protocol 4: Imaging Synaptic Vesicle Recycling with FM Dyes

This protocol uses styryl dyes like FM1-43, which are fluorescent and partition into lipid membranes but cannot cross them. They are taken up into vesicles during endocytosis and released upon subsequent exocytosis, allowing for the visualization of the recycling vesicle pool.

cluster_0 Vesicle Loading cluster_1 Vesamicol Treatment cluster_2 Vesicle Unloading (Destaining) Stim1 Step 1: Stimulate in presence of FM1-43 dye Wash1 Step 2: Wash away surface dye Image1 Step 3: Image baseline fluorescence (loaded vesicles) Treat Step 4: Incubate with This compound Image1->Treat Stim2 Step 5: Stimulate to induce exocytosis Treat->Stim2 Image2 Step 6: Image fluorescence during/after stimulation Analysis Analysis: Compare destaining rate (Vesamicol vs. Control) Image2->Analysis

Caption: Workflow for an FM dye experiment to study the effect of this compound on vesicle recycling.

Materials:

  • Primary neuronal cultures or suitable cell lines

  • Fluorescence microscope with live-cell imaging capabilities

  • FM1-43 or other styryl dye

  • High K⁺ buffer or electrical field stimulator

  • This compound

Procedure:

  • Baseline and Loading:

    • Acquire a baseline image of the neurons.

    • To load the recycling vesicle pool, stimulate the neurons (e.g., with high K⁺ buffer) in the presence of FM1-43 dye for 1-2 minutes. This triggers exocytosis, and the subsequent endocytosis traps the dye inside the newly formed vesicles.

  • Wash: Thoroughly wash the cells with a dye-free buffer to remove all surface-bound fluorescence.

  • Post-Load Image: Acquire an image to visualize the successfully loaded, fluorescent synaptic boutons.

  • Vesamicol Incubation: Incubate one group of cells with a working concentration of this compound and a control group with vehicle for a predetermined time (e.g., 10-20 minutes). This allows vesamicol to inhibit the refilling of the dye-loaded vesicles.

  • Destaining (Unloading): Stimulate the neurons again in dye-free buffer to induce exocytosis of the labeled vesicles.

  • Imaging: Acquire a time-lapse series of images during and after the destaining stimulation. The rate of fluorescence loss from the boutons corresponds to the rate of exocytosis from the recycling pool.

  • Analysis: Quantify the fluorescence intensity of individual boutons over time. Compare the rate and extent of destaining between the control and vesamicol-treated groups. In the presence of vesamicol, which prevents ACh refilling, changes in the destaining kinetics can provide insights into how neurotransmitter content might influence vesicle release probability and recycling.[16]

References

Application Notes and Protocols: Flow Cytometry Applications of Fluorescently Labeled (-)-Vesamicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vesicular acetylcholine transporter (VAChT) is a crucial protein responsible for the uptake of acetylcholine (ACh) from the cytoplasm into synaptic vesicles.[1][2][3] This process is essential for cholinergic neurotransmission, which plays a vital role in memory, learning, attention, and muscle control.[1] Dysregulation of VAChT function is implicated in several neurological and psychiatric disorders, including Alzheimer's disease and congenital myasthenic syndromes.[1] Consequently, the development of robust methods to study VAChT expression and function is of significant interest in neuroscience research and drug development.

(-)-Vesamicol is a potent and specific inhibitor of VAChT, binding to the transporter with high affinity.[1] By conjugating a fluorescent dye to a this compound analog, a powerful tool can be created for the quantitative and qualitative analysis of VAChT using flow cytometry. This approach allows for the high-throughput analysis of VAChT expression at the single-cell level, providing a platform for screening novel therapeutic compounds and for studying the regulation of the cholinergic system.

These application notes provide a comprehensive overview of the use of a hypothetical fluorescently labeled this compound analog, This compound-Fluor488 , for the analysis of VAChT in cell lines and primary cell preparations.

Principle of the Assay

The assay is based on the specific binding of the fluorescently labeled this compound analog to VAChT. Cells expressing VAChT are incubated with this compound-Fluor488, which binds to the transporter. The unbound fluorescent probe is then washed away, and the fluorescence intensity of the cells is measured using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the number of VAChT molecules on the cell, allowing for the quantification of transporter expression. This method can be adapted for competitive binding assays to determine the affinity of unlabeled compounds for VAChT.

Data Presentation

Table 1: Binding Affinities of Vesamicol Analogs for VAChT

The selection of a vesamicol analog for fluorescent labeling is critical and should be based on its binding affinity and selectivity for VAChT. The following table summarizes the binding affinities of several vesamicol analogs, providing a reference for the development of high-affinity fluorescent probes.

Vesamicol AnalogKi (nM) for VAChTReference Compound
This compound33.9 ± 18.1Vesamicol
o-iodo-trans-decalinvesamicol (OIDV)20.5 ± 5.6Vesamicol
o-bromo-trans-decalinvesamicol (OBDV)13.8 ± 1.2Vesamicol
(E)-(R,R)-5-AOIBV0.45[3H]vesamicol
(R,R)-5-FPOBV0.77[3H]vesamicol
(-)-2-methylspirobenzovesamicol16 ± 4[3H]vesamicol
FAMV39.9 ± 5.9[3H]-(-) vesamicol

This data is compiled from multiple sources and serves as a guideline for expected affinities.

Table 2: Hypothetical Flow Cytometry Data for VAChT Expression Analysis

This table illustrates the expected results from a flow cytometry experiment using this compound-Fluor488 to analyze a mixed population of cells, some of which express VAChT.

Cell PopulationMean Fluorescence Intensity (MFI)Percentage of Positive Cells (%)
Negative Control (unlabeled cells)500.5
VAChT-Negative Cell Line651.2
VAChT-Positive Cell Line85098.5
Primary Neuronal Culture450 (VAChT-positive subpopulation)35.2

Experimental Protocols

Protocol 1: Direct Staining of Cells with this compound-Fluor488 for VAChT Expression

This protocol describes the direct staining of cells with a fluorescently labeled this compound analog to quantify VAChT expression.

Materials:

  • Cells expressing VAChT (e.g., PC12 cells, primary cholinergic neurons)

  • This compound-Fluor488 (hypothetical probe, assume a stock concentration of 1 µM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.05% sodium azide)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS) - Optional

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) - For intracellular staining

  • Flow cytometer equipped with a 488 nm laser and appropriate emission filters.

Procedure:

  • Cell Preparation:

    • For suspension cells, harvest and count the cells. Resuspend in ice-cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

    • For adherent cells, detach the cells using a gentle, non-enzymatic cell dissociation solution. Wash once with PBS and resuspend in ice-cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

    • Add this compound-Fluor488 to a final concentration of 10-50 nM (this should be optimized for your specific cell type and probe).

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Repeat the wash step two more times.

  • Fixation (Optional):

    • If fixation is required for downstream applications or for biosafety, resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.

    • Wash twice with Flow Cytometry Staining Buffer as described in step 3.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire data on the flow cytometer, collecting fluorescence data in the appropriate channel for Fluor488 (e.g., FITC channel).

    • Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

Protocol 2: Competitive Binding Assay using this compound-Fluor488

This protocol is designed to determine the binding affinity (Ki) of unlabeled compounds for VAChT.

Materials:

  • Same as Protocol 1

  • Unlabeled competitor compound(s) at various concentrations.

Procedure:

  • Cell Preparation: Prepare cells as described in Protocol 1, step 1.

  • Competition Reaction:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the unlabeled competitor compound at a range of concentrations (e.g., 0.1 nM to 10 µM). Include a no-competitor control.

    • Incubate for 15 minutes at 4°C.

  • Fluorescent Ligand Staining:

    • To each tube, add this compound-Fluor488 at a constant concentration (e.g., 25 nM, should be at or below the Kd of the fluorescent ligand).

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing and Data Acquisition:

    • Wash the cells as described in Protocol 1, step 3.

    • Acquire data on the flow cytometer as described in Protocol 1, step 5.

  • Data Analysis:

    • Determine the Mean Fluorescence Intensity (MFI) for each concentration of the competitor compound.

    • Plot the MFI as a function of the competitor concentration on a logarithmic scale.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Mandatory Visualizations

VAChT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_vesicle Synaptic Vesicle ACh_syn Acetylcholine (ACh) Synthesis Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT ACh_cyto ACh ChAT->ACh_cyto synthesis VAChT VAChT ACh_cyto->VAChT binds ACh_ves ACh VAChT->ACh_ves transports in V-ATPase V-ATPase H_in H+ V-ATPase->H_in pumps in H_in->VAChT drives transport (antiport)

Caption: Acetylcholine transport into synaptic vesicles via VAChT.

Flow_Cytometry_Workflow start Start: Cell Culture (VAChT-expressing cells) prep Cell Preparation (Harvest and wash cells) start->prep stain Staining Incubate with This compound-Fluor488 prep->stain wash Washing (Remove unbound probe) stain->wash acquire Data Acquisition (Flow Cytometer) wash->acquire analyze Data Analysis (Quantify fluorescence intensity) acquire->analyze end End: Results (VAChT expression level) analyze->end

Caption: Experimental workflow for VAChT analysis by flow cytometry.

Competitive_Binding_Logic cluster_binding Binding to VAChT cluster_outcome Observed Signal VAChT VAChT High_Signal High Fluorescence (Low competitor conc.) VAChT->High_Signal leads to Low_Signal Low Fluorescence (High competitor conc.) VAChT->Low_Signal leads to Fluor_Vesamicol This compound-Fluor488 (Fluorescent) Fluor_Vesamicol->VAChT Binds & produces fluorescent signal Unlabeled_Drug Unlabeled Competitor (Non-fluorescent) Unlabeled_Drug->VAChT Competes for binding (reduces signal)

Caption: Principle of the competitive binding assay for VAChT.

References

Troubleshooting & Optimization

Improving the stability and storage of (-)-Vesamicol solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and storage of (-)-Vesamicol solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C, which can preserve the integrity of the compound for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] Solutions should be stored in tightly sealed containers to protect from moisture.[1]

Q2: What are the appropriate solvents for preparing this compound stock solutions?

A2: this compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) up to 50 mM and in ethanol up to 20 mM, often requiring gentle warming to achieve full dissolution.[2][3] For in vivo experiments, stock solutions in DMSO can be further diluted in vehicles such as saline, corn oil, or solutions containing PEG300 and Tween-80.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is pH-dependent. Binding of vesamicol to its target, the vesicular acetylcholine transporter (VAChT), is influenced by the protonation state of both the molecule and the transporter.[4] Extreme pH conditions should be avoided during experimental procedures to prevent degradation. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6.0-7.5) for optimal stability.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively documented in readily available literature, it is a general best practice for all photosensitive compounds to be protected from light to minimize the risk of photodegradation. Therefore, it is recommended to store this compound solutions in amber vials or containers wrapped in aluminum foil and to minimize exposure to direct light during experiments.

Q5: What are the signs of this compound degradation in my solution?

A5: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable method to assess the stability and purity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or inconsistent biological activity in experiments. 1. Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).2. Use of a suboptimal solvent or improper pH of the final solution.3. Inaccurate initial concentration of the stock solution.1. Prepare fresh aliquots from a stock solution stored at -80°C. Avoid using solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[1]2. Ensure the final experimental buffer is within a pH range of 6.0-7.5. Verify the compatibility of your experimental medium with the solvent used for the stock solution.3. Re-verify the concentration of your stock solution using a validated analytical method like HPLC-UV.
Precipitate forms in the final working solution. 1. The solubility limit of this compound has been exceeded in the final buffer.2. The solvent used for the stock solution (e.g., DMSO) is not fully miscible with the aqueous experimental buffer at the final concentration.1. Prepare a more dilute stock solution or decrease the final concentration of this compound in your experiment. Gentle warming and sonication may aid in dissolution.[2]2. Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to be compatible with your aqueous buffer. Consider using a different solvent system if precipitation persists.[1]
Inconsistent results between different batches of this compound. 1. Variability in the purity of the compound between batches.2. Different handling and storage conditions of the batches.1. Always check the certificate of analysis for the purity of each batch. If possible, perform an in-house purity check using HPLC.2. Standardize your solution preparation and storage protocols across all experiments and batches.

Data on this compound Stability

The following tables summarize the expected stability of this compound solutions under various stress conditions. This data is compiled from general knowledge of similar chemical compounds and should be used as a guideline. For precise stability data, it is recommended to perform a formal stability study under your specific experimental conditions.

Table 1: Effect of Temperature on this compound Stability (Aqueous Solution, pH 7.0)

TemperatureStorage DurationExpected Purity
-80°C6 months>99%
-20°C1 month>98%
4°C1 week~95%
Room Temperature (25°C)24 hours~90%

Table 2: Effect of pH on this compound Stability (Aqueous Solution, 25°C for 24 hours)

pHExpected Purity
3.0<85%
5.0~90%
7.0>95%
9.0~90%

Table 3: Effect of Light Exposure on this compound Stability (Aqueous Solution, pH 7.0, 25°C for 24 hours)

Light ConditionExpected Purity
Protected from Light>95%
Exposed to Ambient Light~90-95%
Exposed to Direct UV Light<80%

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and its degradation products. Method optimization and validation are crucial for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

    • Perform serial dilutions with the mobile phase to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation (Forced Degradation Study):

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours, then dissolve in the mobile phase.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis:

    • Inject the standards and stressed samples.

    • Identify the this compound peak based on the retention time of the standard.

    • Degradation products will appear as new peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in an unstressed control sample.

Visualizations

Mechanism of Action of this compound

vesamicol_moa cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_cyto Cytosolic Acetylcholine (ACh) VAChT Vesicular ACh Transporter (VAChT) ACh_cyto->VAChT Transport into vesicle ACh_vesicle Vesicular ACh VAChT->ACh_vesicle vesicle Synaptic Vesicle ACh_release ACh Release (Reduced) ACh_vesicle->ACh_release Exocytosis Vesamicol This compound Vesamicol->VAChT Inhibits AChR Acetylcholine Receptors ACh_release->AChR Signal Reduced Postsynaptic Signaling AChR->Signal

Caption: Mechanism of action of this compound in the presynaptic terminal.

Experimental Workflow for Stability Testing

stability_workflow prep Prepare this compound Solution stress Apply Stress Conditions (Heat, pH, Light, Oxidation) prep->stress hplc HPLC Analysis stress->hplc data Data Analysis (Quantify Degradation) hplc->data report Report Stability Profile data->report troubleshooting_logic start Reduced Biological Activity Observed check_storage Check Solution Storage Conditions start->check_storage check_prep Review Solution Preparation Protocol start->check_prep check_purity Assess Compound Purity (HPLC) start->check_purity improper_storage Improper Storage (e.g., Freeze-Thaw) check_storage->improper_storage Yes prep_error Preparation Error (e.g., Wrong Solvent/pH) check_prep->prep_error Yes low_purity Compound Degradation/ Low Purity check_purity->low_purity Yes solution_storage Prepare Fresh Solution from Aliquot improper_storage->solution_storage solution_prep Correct Preparation Protocol prep_error->solution_prep solution_purity Use New Batch/ Purify Compound low_purity->solution_purity

References

Enhancing the solubility of (-)-Vesamicol for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the solubility of (-)-Vesamicol for in vitro studies. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during their experiments.

Troubleshooting Guide

Researchers may face challenges with the solubility of this compound, particularly when preparing aqueous solutions for in vitro assays. The following table summarizes the known solubility of (±)-Vesamicol hydrochloride, which can serve as a guide for this compound.

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)up to 50 mMGentle warming may be required.[1]
Ethanolup to 20 mMGentle warming may be required.[1]
Water (pH 7.4)>38.9 µg/mL-
Acidic to Neutral pH Buffers1 mM (for ±-Vesamicol)Soluble.[2]
Alkaline pH Buffers (pH 10)200 µM (for ±-Vesamicol)Not soluble.[2]

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I diluted my DMSO stock solution in my aqueous cell culture medium. What should I do?

A1: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are several strategies to overcome this:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells.

  • Use a co-solvent: Prepare a stock solution in a mixture of solvents. For example, a combination of DMSO and PEG300 or ethanol can improve solubility upon aqueous dilution.

  • Incorporate a surfactant: Including a biocompatible surfactant like Tween-80 in your final dilution can help to maintain the solubility of this compound.

  • Complexation with cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.

  • Gentle warming and sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication can help to redissolve small amounts of precipitate.[3]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound, with reported solubility up to 50 mM for the hydrochloride salt.[1] Ethanol is another option, with a reported solubility of up to 20 mM for the hydrochloride salt.[1]

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?

A4: Yes, pH adjustment can be an effective strategy. (±)-Vesamicol is reported to be soluble at acidic and neutral pH.[2] Therefore, using a buffer with a pH in this range may enhance its solubility. However, it is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) and brief sonication can be used to aid dissolution if necessary.[3]

  • Aliquot the stock solution into sterile, single-use tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System

This protocol is adapted from a method used for in vivo studies and can be suitable for certain in vitro applications where higher concentrations are needed and the vehicle components are tolerated.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline or a suitable buffer to reach a final volume of 1 mL. This will result in a working solution with a final concentration of 2.08 mg/mL.

Visualizations

Signaling Pathway of this compound Action

Vesamicol_Pathway cluster_presynaptic Presynaptic Neuron ACh_cyto Cytosolic Acetylcholine (ACh) VAChT Vesicular ACh Transporter (VAChT) ACh_cyto->VAChT Transport SynapticVesicle Synaptic Vesicle Vesamicol This compound Vesamicol->VAChT Inhibits ACh_vesicle Vesicular ACh Release ACh Release (Exocytosis) SynapticCleft Synaptic Cleft Release->SynapticCleft Reduced ACh AChR ACh Receptors SynapticCleft->AChR Postsynaptic Postsynaptic Neuron Signal Signal Transduction AChR->Signal Decreased Activation

Caption: Mechanism of action of this compound in inhibiting acetylcholine release.

Experimental Workflow for Enhancing this compound Solubility

Solubility_Workflow start Start: Need to prepare This compound for in vitro assay stock_prep Prepare High-Concentration Stock in DMSO (e.g., 10-50 mM) start->stock_prep dilute Dilute Stock in Aqueous Assay Buffer/Medium stock_prep->dilute precipitate Precipitation Occurs? dilute->precipitate success Solution is Clear: Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes option1 Decrease Final DMSO Concentration troubleshoot->option1 option2 Use Co-solvents (e.g., PEG300, Ethanol) troubleshoot->option2 option3 Add Surfactant (e.g., Tween-80) troubleshoot->option3 option4 Use Cyclodextrin (e.g., SBE-β-CD) troubleshoot->option4 re_dilute Re-prepare and Dilute option1->re_dilute option2->re_dilute option3->re_dilute option4->re_dilute re_dilute->dilute

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Overcoming Challenges in Radiolabeling (-)-Vesamicol for PET Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on radiolabeling (-)-Vesamicol and its analogs for Positron Emission Tomography (PET) studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing this compound-based radioligands for PET imaging of the vesicular acetylcholine transporter (VAChT)?

The principal challenge is achieving high selectivity for the VAChT over sigma (σ) receptors, particularly the σ1 receptor.[1][2][3] this compound itself exhibits high affinity for both VAChT and σ receptors, which can lead to non-specific binding and complicate the interpretation of PET imaging data.[2] Therefore, medicinal chemistry efforts have focused on designing analogs that retain high affinity for VAChT while significantly reducing affinity for σ receptors.

Q2: Which this compound analog has been successfully translated for clinical PET imaging?

(-)-[18F]Fluoroethoxybenzovesamicol ((-)-[18F]FEOBV) is a notable derivative that has been successfully used in human PET imaging studies to quantify VAChT density.[4] This tracer has demonstrated good affinity for VAChT and a favorable selectivity profile, allowing for the in vivo visualization of cholinergic nerve terminals.

Q3: What are the most common radioisotopes used for labeling Vesamicol analogs, and what are their key differences?

The most common radioisotopes are Fluorine-18 (18F) and Carbon-11 (11C).

  • Fluorine-18 (18F): Has a longer half-life of approximately 110 minutes, which allows for more complex radiosynthesis procedures, transportation to satellite imaging centers, and longer imaging protocols.

  • Carbon-11 (11C): Has a very short half-life of about 20 minutes. This necessitates a nearby cyclotron and rapid radiosynthesis and purification. The advantage is the possibility of multiple PET scans in the same subject on the same day.

Q4: How can the selectivity of Vesamicol analogs for VAChT be improved?

Structure-activity relationship (SAR) studies have revealed several strategies:

  • Benzovesamicol Scaffold: Introducing a benzofused substituent at the C4 and C5 positions of the cyclohexyl ring (fragment A) can significantly increase affinity for VAChT while decreasing affinity for σ receptors.[2]

  • Conformational Restriction: Introducing conformational constraints, such as in spirofused analogs, can increase affinity and selectivity for VAChT.[2]

  • Modifications to the Phenylpiperidino Moiety: Replacing the phenylpiperidine group (fragment C) with other moieties can modulate affinity and selectivity, although this requires careful optimization.

Troubleshooting Guides

Low Radiochemical Yield
Potential Cause Troubleshooting Steps
Precursor Instability Nitrogen-containing tosylate precursors can be prone to decomposition, leading to unreliable radiolabeling. Consider using a more stable precursor or a multi-step, two-pot synthesis strategy to avoid precursor degradation under harsh reaction conditions.[5]
Inefficient Fluorination/Methylation Optimize reaction conditions such as temperature, reaction time, and solvent. For [18F]fluorination, ensure anhydrous conditions as water can quench the reactivity of the [18F]fluoride-Kryptofix complex. Microwave irradiation can sometimes improve yields and reduce reaction times.[6]
Suboptimal pH The pH of the reaction mixture can significantly impact the efficiency of radiolabeling. Empirically test a range of pH values to find the optimum for your specific reaction.
Poor Trapping of Radioisotope Ensure the anion exchange cartridge is properly conditioned to efficiently trap and release the radioisotope.
Low Selectivity (High Sigma Receptor Binding)
Potential Cause Troubleshooting Steps
Inherent Properties of the Analog The chosen Vesamicol analog may have intrinsically high affinity for sigma receptors. Refer to SAR studies to select or design a more selective analog.[1][2] Benzovesamicol and conformationally restricted derivatives often show better selectivity.[2]
Incorrect Enantiomer The (-)-enantiomer of Vesamicol and its analogs typically shows higher affinity and selectivity for VAChT. Ensure proper chiral separation of your precursor and final product.[6]
Inaccurate In Vitro Screening The choice of cell line or tissue preparation for in vitro binding assays is crucial. Use a system with well-characterized expression of VAChT and σ receptors to obtain reliable selectivity data.
Poor Brain Uptake or Rapid Metabolism
Potential Cause Troubleshooting Steps
High Lipophilicity While some lipophilicity is required to cross the blood-brain barrier, excessive lipophilicity can lead to high non-specific binding and poor brain kinetics. Modify the structure to optimize the lipophilicity (LogP).
Rapid In Vivo Metabolism The radiotracer may be rapidly metabolized, leading to a low concentration of the parent compound in the brain. Analyze plasma metabolites to determine the metabolic profile. If metabolism is an issue, consider modifying the structure at metabolically labile sites.
P-glycoprotein (P-gp) Efflux The tracer may be a substrate for efflux transporters like P-gp at the blood-brain barrier. Co-administration with a P-gp inhibitor in preclinical models can help determine if this is the case.

Quantitative Data Presentation

Table 1: In Vitro Binding Affinities of Selected Vesamicol Analogs for VAChT, σ1, and σ2 Receptors.

CompoundKi (nM) for VAChTKi (nM) for σ1Ki (nM) for σ2Selectivity (σ1/VAChT)Selectivity (σ2/VAChT)Reference
(±)-Vesamicol40----[7]
(-)-[18F]9e2.7019125170.793.0[6]
(-)-70.3118695482602917684[5]
Benzovesamicol1.32----[1]

Note: Binding affinities can vary between different studies due to variations in experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Competitive Binding Assay for VAChT

This protocol describes a general method for determining the binding affinity of a test compound for VAChT using a competitive binding assay with a radiolabeled ligand (e.g., [3H]Vesamicol).

  • Tissue Preparation:

    • Homogenize rat striatal tissue in a suitable buffer (e.g., sucrose buffer).

    • Centrifuge the homogenate to obtain a crude membrane preparation (P2 fraction).

    • Resuspend the pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • In a series of tubes, add a fixed concentration of the radioligand (e.g., [3H]Vesamicol).

    • Add increasing concentrations of the unlabeled test compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • For non-specific binding determination, use a high concentration of a known VAChT ligand (e.g., unlabeled Vesamicol).

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radiosynthesis of (-)-[18F]9e (a Benzovesamicol Analog)

This protocol is a summarized example based on a published procedure.[6]

  • [18F]Fluoride Production and Preparation:

    • Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

    • Trap the [18F]fluoride on an anion exchange cartridge.

    • Elute the [18F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [18F]fluoride/K2.2.2/K2CO3 complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the appropriate precursor (e.g., the corresponding nitro- or bromo-precursor) in a suitable solvent (e.g., DMSO).

    • Add the precursor solution to the dried [18F]fluoride complex.

    • Heat the reaction mixture using microwave irradiation for a specified time and temperature.

  • Purification:

    • After cooling, dilute the reaction mixture with a suitable solvent.

    • Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18).

  • Formulation and Quality Control:

    • Collect the HPLC fraction containing the desired product.

    • Remove the HPLC solvent by rotary evaporation or solid-phase extraction.

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with ethanol).

    • Perform quality control tests to determine radiochemical purity (analytical HPLC), specific activity, residual solvents, and sterility.

Visualizations

Experimental_Workflow_Radiolabeling cluster_synthesis Radiosynthesis cluster_evaluation Evaluation Precursor_Synthesis Precursor Synthesis & Purification Radiolabeling Radiolabeling Reaction (e.g., 18F-Fluorination) Precursor_Synthesis->Radiolabeling Precursor Purification HPLC Purification Radiolabeling->Purification Crude Product Formulation Formulation in Physiological Solution Purification->Formulation Pure Product QC Quality Control (Purity, Specific Activity) Formulation->QC Final Product In_Vitro In Vitro Binding Assays (Affinity & Selectivity) QC->In_Vitro Proceed if QC passes In_Vivo In Vivo PET Imaging (Animal Models) In_Vitro->In_Vivo Proceed if selective Metabolism Metabolite Analysis In_Vivo->Metabolism

Caption: Experimental workflow for the development of this compound based PET radiotracers.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline Choline CHT Choline Transporter (CHT) Choline->CHT ACh_Synthesis Acetyl-CoA + Choline -> ACh CHT->ACh_Synthesis VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_Synthesis->VAChT Synaptic_Vesicle Synaptic Vesicle with ACh VAChT->Synaptic_Vesicle ACh transport ACh_Released ACh Synaptic_Vesicle->ACh_Released Exocytosis Vesamicol This compound / Analog Vesamicol->VAChT Inhibition AChR Acetylcholine Receptor (AChR) ACh_Released->AChR Binding

Caption: Simplified schematic of the cholinergic synapse highlighting the target of this compound.

References

Technical Support Center: Quantitative Analysis of (-)-Vesamicol Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Vesamicol in quantitative binding assays. The information is tailored for scientists in academic research and drug development focused on the vesicular acetylcholine transporter (VAChT).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a this compound binding assay?

A1: The this compound binding assay is a powerful tool used to study the vesicular acetylcholine transporter (VAChT).[1][2][3] this compound is an inhibitor that binds with high affinity to VAChT, making it a valuable ligand for characterizing the transporter's function, density, and interaction with other molecules.[2][4][5][6] Radioliabeled this compound, typically --INVALID-LINK---Vesamicol, is used to quantify the number of transporters (Bmax) and determine the binding affinity (Kd) of vesamicol or the inhibitory constant (Ki) of other compounds that compete for the same binding site.[4][7]

Q2: How does this compound inhibit the vesicular acetylcholine transporter (VAChT)?

A2: this compound acts as a non-competitive, reversible inhibitor of VAChT.[2] It blocks the transporter's function by preventing the uptake of newly synthesized acetylcholine (ACh) into synaptic vesicles.[2] This inhibition occurs by locking the transporter in a conformation that faces the lumen of the vesicle, which in turn obstructs the transport of acetylcholine from the cytoplasm.[5][6] The process of acetylcholine transport into vesicles is driven by a proton gradient, which is not directly affected by vesamicol.[2]

Q3: What are the key parameters I can determine from a this compound binding assay?

A3: The two primary types of this compound binding assays, saturation and competition, yield different key parameters:

  • Saturation Binding Assay: This assay determines the equilibrium dissociation constant (Kd) of --INVALID-LINK---Vesamicol, which is a measure of its binding affinity, and the maximum number of binding sites (Bmax), which reflects the density of VAChT in the sample.[4]

  • Competition Binding Assay: This assay is used to determine the inhibitory constant (Ki) of a non-radiolabeled compound that competes with --INVALID-LINK---Vesamicol for binding to VAChT. The Ki value indicates the affinity of the competing compound for the transporter.[7]

Q4: What biological preparations are suitable for a this compound binding assay?

A4: The most common biological preparations are membrane homogenates from cells or tissues that express VAChT.[7] Frequently used systems include:

  • PC-12 cells stably transfected with the rat or human VAChT gene: This is a widely used model system that provides a high and consistent level of VAChT expression.[4][7][8]

  • Rat brain tissue, particularly striatum: This region has a high density of cholinergic neurons and is a good source of native VAChT.[9]

  • Synaptosomes prepared from brain tissue: These are resealed nerve terminals that contain synaptic vesicles and are enriched in VAChT.[10]

Troubleshooting Guide

Q5: I am observing high non-specific binding in my assay. What are the potential causes and solutions?

A5: High non-specific binding can obscure the specific binding signal and lead to inaccurate results. Here are common causes and troubleshooting steps:

  • Cause 1: Binding to Sigma Receptors: this compound and its derivatives are known to bind to sigma (σ) receptors, which can be a significant source of non-specific binding.[9]

    • Solution: To mitigate this, include a saturating concentration of a sigma receptor ligand, such as 1,3-di(2-tolyl)guanidine (DTG) or haloperidol, in your assay to block the sigma binding sites.[9] This allows for more selective measurement of --INVALID-LINK---Vesamicol binding to VAChT.

  • Cause 2: Issues with the Filtration Process: Inefficient or slow washing of the filters can lead to high background from unbound radioligand.

    • Solution: Ensure rapid filtration and washing of the glass-microfiber filters. Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand during the wash steps. The wash buffer should also contain a low concentration of unlabeled vesamicol to prevent further binding of the radioligand during filtration.[4][11]

  • Cause 3: Radioligand Sticking to Assay Components: --INVALID-LINK---Vesamicol can adhere to the plastic of the assay tubes or pipette tips.

    • Solution: Pre-coating tubes and tips with a blocking agent like bovine serum albumin (BSA) can help reduce this type of non-specific binding.

Q6: My specific binding signal is very low. What can I do to improve it?

A6: A low specific binding signal can make it difficult to obtain reliable data. Consider the following:

  • Cause 1: Insufficient Receptor Density: The tissue or cell preparation may not have a high enough concentration of VAChT.

    • Solution: If possible, use a cell line with higher expression of VAChT or a brain region known for high cholinergic innervation, like the striatum.[9] You can also increase the amount of protein used in each assay tube, though this may also increase non-specific binding.

  • Cause 2: Suboptimal Assay Conditions: The pH, incubation time, or temperature may not be optimal for binding.

    • Solution: The binding of this compound is pH-dependent, with affinity generally increasing at a more alkaline pH.[11][12] Ensure your binding buffer is at the correct pH (typically 7.4).[7] Verify that the incubation time is sufficient to reach equilibrium (usually 60 minutes at 22°C).[7]

  • Cause 3: Degraded Radioligand: The --INVALID-LINK---Vesamicol may have degraded over time.

    • Solution: Check the expiration date of your radioligand and store it properly according to the manufacturer's instructions. If in doubt, purchase a new batch.

Q7: The results from my competition assay are not consistent. What could be the problem?

A7: Inconsistent results in a competition assay often stem from issues with the competing compound or the assay setup.

  • Cause 1: Inaccurate Concentration of the Competing Compound: Serial dilutions of the unlabeled competitor may be inaccurate.

    • Solution: Carefully prepare fresh serial dilutions of the competing compound for each experiment. Ensure complete dissolution of the compound in the assay buffer.

  • Cause 2: Insufficient Incubation Time to Reach Equilibrium: The presence of a competitor can sometimes slow down the binding kinetics.

    • Solution: You may need to extend the incubation time to ensure that the binding of both the radioligand and the competitor has reached equilibrium.

  • Cause 3: The competing compound is not stable under the assay conditions.

    • Solution: Verify the stability of your test compound in the assay buffer and at the incubation temperature.

Quantitative Data Summary

The following tables summarize key binding parameters for this compound and related compounds from the literature.

Table 1: Binding Affinities of this compound and Derivatives for VAChT

CompoundPreparationAssay TypeKi (nM)Reference
This compoundPC-12 cells with rat VAChTCompetition~2[7]
(-)-FEOBVPC-12 cells with rat VAChTCompetition~1[7]
(-)-2-methylspirobenzovesamicolPC-12 cells with rat VAChTCompetition16 ± 4[7]
[³H]vesamicolHuman VAChT in PC12A123.7 cellsSaturation~20 (Kv)[4]
[³H]vesamicolUnknownSaturation194 ± 59[1]

Table 2: Bmax Values for --INVALID-LINK---Vesamicol Binding in Different Preparations

PreparationBmax (pmol/mg protein)Reference
PC12A123.7 cells expressing human VAChT mutants13 to 93[4]

Experimental Protocols

Protocol 1: Saturation Binding Assay with --INVALID-LINK---Vesamicol

This protocol is designed to determine the Kd and Bmax of --INVALID-LINK---Vesamicol for VAChT.

  • Preparation of Membranes:

    • Homogenize cells or tissue expressing VAChT in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare a series of dilutions of --INVALID-LINK---Vesamicol in the binding buffer.

    • For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.

    • To the non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.[7]

    • Add the membrane preparation (e.g., 20 µg of protein) to each tube.[4]

    • The final volume of the incubation mixture is typically 50-100 µL.

  • Incubation:

    • Incubate the tubes for a sufficient time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., 22°C).[7]

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass-microfiber filter (e.g., Whatman GF/F) that has been pre-soaked in a solution like 0.25% polyethylenimine to reduce non-specific binding of the radioligand to the filter.[4]

    • Quickly wash the filters with several volumes of ice-cold wash buffer.[4]

  • Quantification:

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

    • Plot the specific binding as a function of the --INVALID-LINK---Vesamicol concentration.

    • Fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax values.

Protocol 2: Competition Binding Assay

This protocol is used to determine the Ki of a test compound that competes with --INVALID-LINK---Vesamicol for binding to VAChT.

  • Preparation of Membranes:

    • Follow the same procedure as in Protocol 1.

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound.

    • Set up tubes for total binding (in the absence of the test compound), non-specific binding (in the presence of a high concentration of unlabeled this compound), and for each concentration of the test compound.

    • Add a single, fixed concentration of --INVALID-LINK---Vesamicol to all tubes (except the blanks). This concentration is typically close to the Kd value of the radioligand.

    • Add the membrane preparation to each tube.

  • Incubation, Filtration, and Quantification:

    • Follow steps 3, 4, and 5 from Protocol 1.

  • Data Analysis:

    • Plot the percentage of specific binding of --INVALID-LINK---Vesamicol as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations

Experimental_Workflow_Saturation_Binding cluster_prep Preparation cluster_assay Assay Setup cluster_processing Processing & Analysis Membrane_Prep Membrane Preparation Total_Binding Total Binding Tubes: Membranes + 3H-Vesamicol Membrane_Prep->Total_Binding NSB Non-Specific Binding Tubes: Membranes + 3H-Vesamicol + Excess Unlabeled Vesamicol Membrane_Prep->NSB Radioligand_Dilutions 3H-Vesamicol Serial Dilutions Radioligand_Dilutions->Total_Binding Radioligand_Dilutions->NSB Incubation Incubate to Equilibrium Total_Binding->Incubation NSB->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis: Calculate Specific Binding, Determine Kd and Bmax Scintillation->Data_Analysis

Caption: Workflow for a this compound Saturation Binding Assay.

Experimental_Workflow_Competition_Binding cluster_prep Preparation cluster_assay Assay Setup cluster_processing Processing & Analysis Membrane_Prep Membrane Preparation Assay_Tubes Assay Tubes: Membranes + Fixed 3H-Vesamicol + Competitor Dilutions Membrane_Prep->Assay_Tubes Total_Binding Total Binding Control (No Competitor) Membrane_Prep->Total_Binding NSB Non-Specific Binding Control (Excess Unlabeled Vesamicol) Membrane_Prep->NSB Competitor_Dilutions Unlabeled Competitor Serial Dilutions Competitor_Dilutions->Assay_Tubes Incubation Incubate to Equilibrium Assay_Tubes->Incubation Total_Binding->Incubation NSB->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis: Determine IC50, Calculate Ki Scintillation->Data_Analysis

Caption: Workflow for a this compound Competition Binding Assay.

Binding_Components cluster_total Total Binding cluster_nsb_determination Non-Specific Binding Determination cluster_specific_calculation Calculation of Specific Binding Specific_Binding Specific Binding (to VAChT) Non_Specific_Binding Non-Specific Binding (to other sites) Total_Binding_Label Total Measured Radioactivity = Blocked_VAChT VAChT sites blocked by excess unlabeled vesamicol Measured_NSB Remaining binding is Non-Specific Calculation Specific Binding = Total Binding - Non-Specific Binding

Caption: Conceptual Diagram of Binding Components in the Assay.

References

Validation & Comparative

A Comparative Guide to Vesamicol and Other VAChT Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Vesamicol and other inhibitors of the vesicular acetylcholine transporter (VAChT). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

This compound is a well-established, non-competitive, and reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[1] It acts by binding to a site on the transporter distinct from the acetylcholine (ACh) binding site, thereby preventing the translocation of ACh into synaptic vesicles.[1][2] This leads to a reduction in the amount of ACh released upon neuronal stimulation.[3] While a valuable research tool, this compound also exhibits significant affinity for sigma receptors, which can lead to off-target effects.[4][5][6] This has prompted the development of numerous analogs with improved selectivity for VAChT.

Comparative Analysis of VAChT Inhibitors: Potency and Selectivity

The following table summarizes the in vitro binding affinities (Ki) of this compound and a selection of its analogs for VAChT, as well as for the sigma-1 (σ1) and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio (σ1/VAChT and σ2/VAChT) indicates the preference of the compound for VAChT over sigma receptors; a higher ratio signifies greater selectivity.

CompoundVAChT Ki (nM)σ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity Ratio (σ1/VAChT)Selectivity Ratio (σ2/VAChT)Reference
This compound 4.43.040.70.689.25[4]
(-)-o-Methylvesamicol ((-)-OMV) 6.7----[4]
(+)-p-Methylvesamicol ((+)-PMV) 1993.040.70.0150.20[4]
(-)-FEOBV ->300-fold weaker than VAChT->300-[7]
Benzovesamicol Analog (Compound 2) ~0.02 (200-fold > Vesamicol)5-6 fold < Vesamicol5-6 fold < Vesamicol~12,000~12,000[6]
(-)-VAT 4.6-fold > FBBVSignificantly lower than FBBVSignificantly lower than FBBV--[8]

Signaling Pathway of VAChT Inhibition

The following diagram illustrates the mechanism of action of VAChT inhibitors at the cholinergic nerve terminal.

VAChT_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Uptake ACh_cyto Acetylcholine (ACh) ChAT->ACh_cyto Synthesis VAChT VAChT ACh_cyto->VAChT Transport Empty_Vesicle Empty Vesicle Synaptic_Vesicle Synaptic Vesicle (ACh-filled) Release Synaptic_Vesicle->Release Exocytosis Empty_Vesicle->VAChT Vesamicol This compound & Other Inhibitors Vesamicol->VAChT Inhibition ACh_released ACh Release->ACh_released Release Postsynaptic_Receptor Postsynaptic ACh Receptor ACh_released->Postsynaptic_Receptor Binding

Caption: Mechanism of VAChT inhibition by this compound.

Experimental Protocols

In Vitro VAChT Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound for VAChT using a competitive binding assay with radiolabeled this compound.

Materials:

  • Test compounds

  • [³H]-(-)-Vesamicol

  • Rat brain tissue (e.g., striatum) or cell line expressing VAChT (e.g., PC12 cells)

  • Binding buffer (e.g., 1X Phosphate Buffered Saline (PBS), 0.1% NP40, 0.5mM DTT, 10% Glycerol, 1mM PMSF, 2 µg/ml Aprotinin)[9]

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue or cultured cells in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh binding buffer. Determine the protein concentration of the membrane preparation.

  • Competitive Binding: In a series of tubes, add a fixed concentration of [³H]-(-)-Vesamicol and varying concentrations of the unlabeled test compound to the membrane preparation.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-(-)-Vesamicol (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Measurement of Acetylcholine Release via Microdialysis

This protocol outlines the general steps for in vivo monitoring of extracellular acetylcholine levels in a specific brain region of an animal model.

Materials:

  • Anesthetized animal (e.g., rat)

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF) containing a cholinesterase inhibitor (e.g., 100 nM neostigmine bromide)[10]

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ECD) or Mass Spectrometer

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Surgically implant the microdialysis probe into the target brain region.

  • Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for an equilibration period (e.g., 1-2 hours) to allow the tissue to recover and establish a stable baseline.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into a fraction collector.

  • Drug Administration: Administer the VAChT inhibitor (e.g., via systemic injection or local perfusion through the probe) and continue collecting dialysate samples.

  • Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD or mass spectrometry.[11]

  • Data Analysis: Compare the acetylcholine levels before and after drug administration to determine the effect of the VAChT inhibitor on acetylcholine release.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo effects of a VAChT inhibitor on acetylcholine release.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis cluster_analysis Analysis Anesthesia Anesthetize Animal Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery Probe_Implantation Implant Microdialysis Probe Stereotaxic_Surgery->Probe_Implantation Equilibration Equilibration Period (aCSF Perfusion) Probe_Implantation->Equilibration Baseline_Collection Baseline Sample Collection Equilibration->Baseline_Collection Drug_Admin Administer VAChT Inhibitor Baseline_Collection->Drug_Admin Post_Drug_Collection Post-Drug Sample Collection Drug_Admin->Post_Drug_Collection HPLC_MS HPLC-ECD or Mass Spec Analysis Post_Drug_Collection->HPLC_MS Data_Analysis Data Analysis & Comparison HPLC_MS->Data_Analysis

References

Cross-Validation of (-)-Vesamicol Binding Data with Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key techniques used to study the vesicular acetylcholine transporter (VAChT): (-)-Vesamicol binding assays and immunohistochemistry (IHC). Understanding the principles, methodologies, and data output of each technique is crucial for robust experimental design and accurate interpretation of results in cholinergic research. This guide offers a detailed examination of both methods, presenting supporting experimental data and protocols to facilitate their effective implementation and cross-validation.

Introduction to VAChT and this compound

The vesicular acetylcholine transporter (VAChT) is an integral membrane protein responsible for packaging acetylcholine (ACh) into synaptic vesicles, a critical step in cholinergic neurotransmission.[1][2] Dysregulation of VAChT function is implicated in various neurological disorders, making it a significant target for research and drug development.[3][4]

This compound is a highly specific, non-competitive, and reversible inhibitor of VAChT.[5] It binds to a site on the transporter distinct from the acetylcholine recognition site, effectively blocking the uptake of ACh into vesicles.[5][6] This property makes radiolabeled vesamicol and its analogs invaluable tools for quantifying VAChT density and function.

Quantitative Data Presentation: this compound Binding Assays

Radioligand binding assays using tritiated ([³H]) or other radiolabeled forms of vesamicol and its derivatives are the gold standard for quantifying VAChT expression levels (Bmax) and binding affinity (Kd or Ki). Below is a summary of binding affinity data for this compound and other VAChT ligands from competitive binding assays.

CompoundReceptor/TransporterKᵢ (nM)KᏧ (nM)Cell/Tissue TypeReference
This compoundVAChT33.3Human VAChT-rich cell membrane extracts[7]
[³H]VATVAChT6.5Human VAChT-rich cell membrane extracts[7]
FBBVVAChT24.7Human VAChT-rich cell membrane extracts[7]
TZ45-091BVAChT6.0Human VAChT-rich cell membrane extracts[7]
TZ6-59VAChT5.41Human VAChT-rich cell membrane extracts[7]
(-)-2-methylspirobenzovesamicolVAChT16 ± 4PC-12 cells with rat VAChT[8]

Note: Kᵢ (inhibitory constant) and KᏧ (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity.

Experimental Protocols

This compound Binding Assay Protocol

This protocol is a generalized procedure for a radioligand binding assay using [³H]vesamicol. Specific parameters may require optimization.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing VAChT in an appropriate buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant and centrifuge at a higher speed to pellet the membrane fraction.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Incubation:

    • In a series of tubes, combine the membrane preparation with increasing concentrations of [³H]vesamicol.

    • For determining non-specific binding, add a high concentration of unlabeled vesamicol (e.g., 10 µM) to a parallel set of tubes.[3]

    • Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass-microfiber filters (e.g., Whatman GF/F) to separate bound from free radioligand.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[9]

  • Radioactivity Determination:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the specific binding data using saturation binding analysis (e.g., Scatchard plot) to determine Bmax and Kd.

Immunohistochemistry (IHC) Protocol for VAChT

This is a general protocol for localizing VAChT in tissue sections. Antibody concentrations and incubation times may need optimization.

  • Tissue Preparation:

    • Fix the tissue in 10% formalin overnight at 4°C.[10]

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.[10]

    • Cut thin sections (e.g., 5-10 µm) and mount them on slides.[10]

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[10]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating.[10][11]

  • Blocking:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.[10]

    • Block non-specific antibody binding by incubating the sections in a blocking solution containing normal serum from the species in which the secondary antibody was raised.[10]

  • Primary Antibody Incubation:

    • Incubate the sections with a primary antibody specific for VAChT (e.g., anti-VAChT) diluted in blocking buffer overnight at 4°C or for 1 hour at 37°C.[10][11]

  • Secondary Antibody and Detection:

    • Wash the sections and incubate with a biotinylated secondary antibody.

    • Apply an avidin-biotin-peroxidase complex (ABC) reagent.

    • Visualize the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[12]

  • Counterstaining and Mounting:

    • Counterstain the sections with a nuclear stain like hematoxylin.

    • Dehydrate the sections, clear in xylene, and mount with a coverslip.

Visualization of Pathways and Workflows

Cholinergic_Neurotransmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_cyto Cytoplasmic ACh ChAT->ACh_cyto VAChT VAChT ACh_cyto->VAChT ACh_vesicle Vesicular ACh VAChT->ACh_vesicle Transport Vesamicol This compound Vesamicol->VAChT Inhibits SynapticVesicle Synaptic Vesicle ACh_released ACh ACh_vesicle->ACh_released Exocytosis AChR ACh Receptor ACh_released->AChR Signal Signal Transduction AChR->Signal

Caption: Cholinergic neurotransmission pathway showing ACh synthesis, vesicular transport via VAChT, and inhibition by this compound.

Experimental_Workflows cluster_binding_assay This compound Binding Assay cluster_ihc VAChT Immunohistochemistry cluster_cross_validation Cross-Validation Tissue_BA Tissue/Cell Homogenization Membrane_Prep Membrane Preparation Tissue_BA->Membrane_Prep Incubation Incubation with [3H]Vesamicol Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_BA Data Analysis (Kd, Bmax) Counting->Analysis_BA Validation Correlate VAChT Density (Bmax) with Staining Intensity/Distribution Analysis_BA->Validation Quantitative Data Tissue_IHC Tissue Fixation & Sectioning Antigen_Retrieval Antigen Retrieval Tissue_IHC->Antigen_Retrieval Blocking_IHC Blocking Antigen_Retrieval->Blocking_IHC Primary_Ab Primary Antibody (anti-VAChT) Blocking_IHC->Primary_Ab Secondary_Ab Secondary Antibody & Detection Primary_Ab->Secondary_Ab Imaging Microscopy & Imaging Secondary_Ab->Imaging Imaging->Validation Localization Data

Caption: Experimental workflows for this compound binding assay and VAChT immunohistochemistry, leading to cross-validation.

Comparison and Cross-Validation

FeatureThis compound Binding AssayVAChT Immunohistochemistry
Principle Measures the binding of a radiolabeled ligand to its target.Uses antibodies to detect the presence and location of an antigen in tissue.
Data Output Quantitative (Bmax, Kd, Ki).[7]Qualitative/Semi-quantitative (staining intensity, localization).[12]
Information Provided Density and affinity of the transporter.Cellular and subcellular localization of the transporter.[13]
Throughput High-throughput for membrane preparations.Lower throughput, sectioning and staining are time-consuming.
Resolution Molecular level.Cellular and tissue level.
Advantages Highly quantitative and specific.Provides spatial context and morphological information.
Limitations Lacks spatial information. Requires specialized equipment for radioactivity.Can be subject to antibody non-specificity and issues with antigen retrieval.

References

A Comparative Analysis of (-)-Vesamicol and Hemicholinium-3: Unraveling the Mechanisms of Cholinergic Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cholinergic system inhibitors is paramount for advancing neuroscience research and developing novel therapeutics. This guide provides a detailed comparative analysis of two widely used inhibitors, (-)-Vesamicol and hemicholinium-3, focusing on their distinct mechanisms of action, biochemical properties, and experimental applications.

This compound and hemicholinium-3 are indispensable tools for dissecting the intricate processes of acetylcholine (ACh) synthesis, storage, and release. While both ultimately lead to a reduction in cholinergic neurotransmission, they achieve this through fundamentally different molecular targets within the presynaptic nerve terminal. This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms to aid in the selection and application of the appropriate inhibitor for specific research questions.

At a Glance: Key Differences

FeatureThis compoundHemicholinium-3
Primary Target Vesicular Acetylcholine Transporter (VAChT)High-Affinity Choline Transporter (ChT)
Mechanism of Action Non-competitive, reversible inhibition of ACh uptake into synaptic vesicles.[1]Competitive inhibition of choline reuptake into the presynaptic terminal.
Effect on ACh Synthesis Indirectly affects the packaging of newly synthesized ACh.Directly limits the availability of choline, the rate-limiting precursor for ACh synthesis.[2]
Effect on Synaptic Vesicles Leads to the formation of "empty" vesicles that can still fuse with the presynaptic membrane.[1]No direct effect on vesicle filling; reduces the overall amount of ACh available for packaging.

Quantitative Analysis of Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory potency of this compound and hemicholinium-3. It is crucial to note that the experimental conditions and assays used to determine these values vary, which may influence direct comparisons.

CompoundTargetParameterValueSpecies/PreparationReference
This compound VAChTIC₅₀50 nMRat cortical synaptosomes[3]
Hemicholinium-3 ChTKᵢ25 nMNot specified[4]
ChTIC₅₀18 nMRat synaptosomal preparations[4]
Presynaptic nAChRsIC₅₀693 nM ([³H]ACh release)Guinea-pig myenteric plexus[4][5]
Presynaptic nAChRsIC₅₀897 nM (contraction)Guinea-pig myenteric plexus[4][5]

Mechanism of Action: A Tale of Two Transporters

The distinct inhibitory actions of this compound and hemicholinium-3 stem from their specific interactions with two different critical transporters in the cholinergic nerve terminal.

This compound: Halting Vesicular Loading

This compound acts as a non-competitive and reversible inhibitor of the Vesicular Acetylcholine Transporter (VAChT).[1] VAChT is an antiporter that utilizes a proton gradient across the synaptic vesicle membrane to drive the uptake of newly synthesized ACh from the cytoplasm into the vesicle for storage and subsequent release. By binding to a site on VAChT distinct from the ACh binding site, this compound prevents this loading process. This results in synaptic vesicles that are recycled and fuse with the presynaptic membrane but contain little to no ACh to release into the synaptic cleft, effectively silencing cholinergic transmission at the post-synaptic level.

vesamicol_pathway cluster_presynaptic Presynaptic Terminal ACh_cyto Acetylcholine (Cytoplasm) VAChT Vesicular Acetylcholine Transporter (VAChT) ACh_cyto->VAChT Uptake Vesicle_empty Empty Synaptic Vesicle VAChT->Vesicle_empty Results in ACh_vesicle ACh in Vesicle VAChT->ACh_vesicle Packaging Vesamicol This compound Vesamicol->VAChT Inhibits

Mechanism of this compound Action
Hemicholinium-3: Starving the Synthesis Pathway

In contrast, hemicholinium-3 targets the High-Affinity Choline Transporter (ChT), which is located on the presynaptic plasma membrane. ChT is responsible for the reuptake of choline from the synaptic cleft, a critical and rate-limiting step in the synthesis of ACh.[2] Hemicholinium-3 acts as a competitive inhibitor, binding to the same site as choline and thereby blocking its transport into the neuron. This depletion of intracellular choline directly inhibits the synthesis of new ACh by the enzyme choline acetyltransferase (ChAT). Consequently, the amount of ACh available to be packaged into synaptic vesicles is significantly reduced.

hemicholinium3_pathway cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic Presynaptic Terminal Choline_cleft Choline ChT High-Affinity Choline Transporter (ChT) Choline_cleft->ChT Uptake HC3 Hemicholinium-3 HC3->ChT Competitively Inhibits Choline_cyto Choline (Cytoplasm) ChT->Choline_cyto ACh_synthesis ACh Synthesis Choline_cyto->ACh_synthesis

Mechanism of Hemicholinium-3 Action

Off-Target Effects and Considerations

An objective comparison requires an examination of potential off-target effects that could influence experimental outcomes.

  • This compound: Besides its primary action on VAChT, this compound has been reported to interact with sigma binding sites and α-adrenoceptors. This is a critical consideration in experimental designs, as these interactions could lead to confounding effects, particularly in studies involving complex neural circuits.

  • Hemicholinium-3: This compound is known to be highly toxic, with a reported LD₅₀ of approximately 35 μg in mice.[2] Additionally, it can inhibit presynaptic nicotinic acetylcholine receptors, which may complicate the interpretation of data in studies examining cholinergic autoregulation.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound and hemicholinium-3.

Protocol 1: [³H]-Acetylcholine Release from Synaptosomes

This assay is used to measure the amount of newly synthesized and released acetylcholine.

Materials:

  • Synaptosome preparation from the brain region of interest

  • Krebs-Ringer buffer (KRB)

  • [³H]-Choline

  • This compound or hemicholinium-3 stock solutions

  • High KCl solution (for depolarization)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Preparation: Prepare synaptosomes from the desired brain tissue using standard subcellular fractionation techniques.

  • Pre-incubation: Resuspend the synaptosomes in KRB and pre-incubate with the desired concentration of this compound, hemicholinium-3, or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Loading: Add [³H]-choline to the synaptosome suspension and incubate for a period to allow for uptake and synthesis of [³H]-acetylcholine (e.g., 10-15 minutes).

  • Washing: Pellet the synaptosomes by centrifugation and wash with fresh KRB to remove excess [³H]-choline.

  • Release: Resuspend the loaded synaptosomes in KRB. To measure basal release, collect an aliquot of the supernatant. To measure evoked release, depolarize the synaptosomes by adding a high KCl solution. Collect the supernatant after a short incubation period (e.g., 2-5 minutes).

  • Quantification: Add the supernatant to scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter to determine the amount of [³H]-acetylcholine released.

ach_release_workflow Start Start Prep Prepare Synaptosomes Start->Prep Preinc Pre-incubate with Inhibitor/Vehicle Prep->Preinc Load Load with [³H]-Choline Preinc->Load Wash Wash Synaptosomes Load->Wash Release Induce Basal/Evoked Release Wash->Release Quant Quantify [³H]-ACh Release Release->Quant End End Quant->End

Workflow for [³H]-ACh Release Assay
Protocol 2: Electrophysiological Recording of Endplate Potentials (EPPs)

This technique allows for the direct measurement of the postsynaptic response to acetylcholine release at the neuromuscular junction.

Materials:

  • Nerve-muscle preparation (e.g., phrenic nerve-diaphragm)

  • Physiological saline solution

  • This compound or hemicholinium-3 stock solutions

  • Glass microelectrodes for intracellular recording

  • Stimulating electrodes

  • Amplifier and data acquisition system

Procedure:

  • Preparation: Dissect the nerve-muscle preparation and mount it in a recording chamber perfused with physiological saline.

  • Baseline Recording: Position a stimulating electrode on the nerve and an intracellular recording electrode in a muscle fiber near the endplate region. Elicit and record baseline evoked endplate potentials (EPPs) by stimulating the nerve.

  • Drug Application: Perfuse the preparation with a known concentration of this compound or hemicholinium-3.

  • Stimulation Protocol: Apply a train of stimuli to the nerve (e.g., 10 Hz for 5 minutes) to induce sustained acetylcholine release.

  • Data Acquisition: Record the amplitude of the EPPs throughout the stimulation period.

  • Analysis: Analyze the change in EPP amplitude over time in the presence of the inhibitor compared to the control condition. A decline in EPP amplitude reflects a reduction in acetylcholine release.

epp_recording_workflow Start Start Prep Prepare Nerve-Muscle Preparation Start->Prep Baseline Record Baseline EPPs Prep->Baseline Apply Apply Inhibitor Baseline->Apply Stimulate Stimulate Nerve Apply->Stimulate Record Record EPP Amplitude Stimulate->Record Analyze Analyze EPP Decline Record->Analyze End End Analyze->End

References

Evaluating the efficacy of different (-)-Vesamicol analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Efficacy of (-)-Vesamicol Analogs for Researchers and Drug Development Professionals

This guide provides a detailed comparison of various this compound analogs, focusing on their efficacy as inhibitors of the vesicular acetylcholine transporter (VAChT). The information is intended for researchers, scientists, and professionals involved in drug development in the field of cholinergic neurotransmission.

This compound is an experimental drug that acts presynaptically by inhibiting the uptake of acetylcholine (ACh) into synaptic vesicles, thereby reducing its release.[1] This mechanism of action makes its analogs promising candidates for the development of therapeutic agents and in vivo imaging probes for cholinergic deficits.[2] A significant challenge in the development of these analogs is their off-target binding to sigma receptors (σ₁ and σ₂), which can lead to undesirable side effects and limit their clinical utility.[3] This guide presents a comparative analysis of the binding affinities of various analogs to VAChT, σ₁, and σ₂ receptors, alongside detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of this compound Analogs

The following table summarizes the in vitro binding affinities (Ki in nM) of various this compound analogs for the vesicular acetylcholine transporter (VAChT), sigma-1 (σ₁), and sigma-2 (σ₂) receptors. A lower Ki value indicates a higher binding affinity. The selectivity for VAChT over sigma receptors is a critical factor in evaluating the potential of these analogs.

AnalogVAChT Ki (nM)σ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Reference(s)
This compound 4.41010[4]
Benzovesamicol 1.32--[5]
(-)-o-Methylvesamicol ((-)-OMV) 6.7--[4]
(+)-p-Methylvesamicol ((+)-PMV) 1993.040.7[4]
(-)-2-Methylspirobenzovesamicol 16 ± 4464 (29-fold weaker than VAChT)>1000[6]
4-Aminobenzovesamicol ---[2]
Deoxyvesamicol ---[7]
(+/-)-trans-2-Hydroxy-3-(4-(4-[18F]fluorobenzoyl)piperidino)tetralin (9e) 2.70191251
meta-[125I]iodobenzyltrozamicol ((+)-[125I]MIBT) 4.4 ± 0.7--[8]

Note: "-" indicates data not available in the cited sources. The functional efficacy of these analogs, such as the half-maximal inhibitory concentration (IC50) for acetylcholine uptake, often correlates with their binding affinity for VAChT. For instance, Vesamicol itself has an IC50 of 50 nM for the inhibition of acetylcholine packaging.[9] Further functional assays are crucial to fully characterize the efficacy of each analog.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Competitive Binding Assay for VAChT

This protocol is used to determine the binding affinity of test compounds for the vesicular acetylcholine transporter.

Materials:

  • Rat brain tissue (striatum is a region with high VAChT density)

  • --INVALID-LINK---Vesamicol (radioligand)

  • Test compounds (this compound analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a series of tubes, add a constant concentration of --INVALID-LINK---Vesamicol (typically in the low nM range).

  • Add increasing concentrations of the unlabeled test compound to displace the radioligand.

  • Add the prepared brain membrane homogenate to initiate the binding reaction.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of --INVALID-LINK---Vesamicol (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Competitive Binding Assay for Sigma (σ₁ and σ₂) Receptors

This protocol is used to assess the off-target binding of this compound analogs to sigma receptors.

Materials:

  • Rat liver or brain membrane preparations

  • [³H]-(+)-Pentazocine (for σ₁ receptors)

  • [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (for σ₂ receptors, in the presence of a masking ligand for σ₁ sites)

  • Test compounds

  • Binding and wash buffers

  • Filtration apparatus and scintillation counting equipment as described for the VAChT assay.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from rat liver or brain as described for the VAChT assay.

  • Assay Setup for σ₁ Receptors: Use [³H]-(+)-Pentazocine as the radioligand and follow the same competitive binding procedure as for the VAChT assay.

  • Assay Setup for σ₂ Receptors: Use [³H]-DTG as the radioligand. To prevent binding to σ₁ receptors, include a saturating concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) in the incubation mixture.[10]

  • Incubation, Filtration, and Counting: Follow the same procedures as for the VAChT assay.

  • Data Analysis: Calculate the IC50 and Ki values for the test compounds at both sigma receptor subtypes.

In Vivo Evaluation of VAChT Tracers using Micro-Positron Emission Tomography (microPET)

This protocol outlines the general procedure for assessing the in vivo performance of radiolabeled this compound analogs as PET imaging agents for VAChT.

Materials:

  • Radiolabeled this compound analog (e.g., with ¹⁸F or ¹¹C)

  • Anesthetized small animal (e.g., rat or non-human primate)

  • MicroPET scanner

  • Anesthesia equipment

  • Intravenous catheter

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the microPET scanner. Insert an intravenous catheter for radiotracer injection.

  • Radiotracer Administration: Inject a bolus of the radiolabeled this compound analog intravenously.

  • Image Acquisition: Acquire dynamic PET data over a specific time period (e.g., 60-120 minutes).

  • Blocking Studies (for specificity): In separate experiments, pre-administer an excess of unlabeled this compound or a selective sigma receptor ligand before injecting the radiotracer to confirm that the observed signal is specific to VAChT.[11]

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over brain areas with high (e.g., striatum) and low (e.g., cerebellum) VAChT density.

  • Data Analysis: Generate time-activity curves for each ROI. Calculate outcome measures such as the standardized uptake value (SUV) or the distribution volume ratio (DVR) to quantify tracer uptake and binding. Compare the uptake in target versus reference regions to assess specificity.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the evaluation of this compound analogs.

Cholinergic Synapse Signaling Pathway

This diagram depicts the key events at a cholinergic synapse, including the synthesis, packaging, release, and degradation of acetylcholine, and highlights the site of action of Vesamicol and its analogs.

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mitochondrion Mitochondrion AcetylCoA Acetyl-CoA Mitochondrion->AcetylCoA Pyruvate Dehydrogenase ACh_cyto Acetylcholine (cytosolic) AcetylCoA->ACh_cyto Choline_in Choline Choline_in->ACh_cyto ChT Choline Transporter ChAT ChAT ChAT->ACh_cyto VAChT VAChT ACh_cyto->VAChT SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle ACh Uptake SynapticVesicle->SynapticCleft Exocytosis ACh_cleft ACh ACh_vesicle ACh Vesamicol This compound Analogs Vesamicol->VAChT Inhibition AChE AChE ACh_cleft->AChE AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline_cleft Choline AChE->Choline_cleft Acetate Acetate AChE->Acetate Choline_cleft->ChT Reuptake Postsynaptic_Response Postsynaptic Response AChR->Postsynaptic_Response

Caption: Cholinergic synapse showing the site of VAChT inhibition by this compound analogs.

Experimental Workflow for In Vitro Binding Assay

This diagram illustrates the sequential steps involved in performing an in vitro competitive binding assay to determine the affinity of test compounds for a target receptor.

BindingAssayWorkflow start Start prep Prepare Brain/ Liver Membranes start->prep setup Set up Assay Tubes: - Radioligand ([3H]-Vesamicol) - Test Compound (Analog) - Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Separate Bound/ Free Ligand (Filtration) incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end EfficacyEvaluation A Synthesize This compound Analog B In Vitro Binding Assays A->B C Determine Ki for VAChT, σ1, σ2 B->C D Calculate VAChT Selectivity C->D E High VAChT Affinity & Selectivity? D->E Evaluate F In Vitro Functional Assays (ACh Uptake Inhibition) E->F Yes L Discard/Redesign E->L No G Determine IC50 F->G H Radiolabeling for In Vivo Studies G->H I In Vivo Evaluation (e.g., microPET) H->I J Assess Brain Uptake & Specificity I->J K Lead Candidate J->K

References

Comparative Analysis of (-)-Vesamicol's Affinity for Sigma Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (-)-Vesamicol's Sigma Receptor Binding Profile with Alternative Ligands, Supported by Experimental Data.

This compound, a well-established inhibitor of the vesicular acetylcholine transporter (VAChT), also exhibits significant binding affinity for sigma receptors, a class of intracellular proteins with emerging therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a comparative study of this compound's affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, juxtaposed with other notable sigma receptor ligands. The data presented herein is intended to aid researchers in the selection of appropriate tool compounds and to inform the development of novel, more selective therapeutic agents.

Quantitative Comparison of Binding Affinities

The binding affinities (Ki) of this compound and a selection of other sigma receptor ligands for σ₁, σ₂, and, where relevant, the VAChT are summarized in the table below. The data has been compiled from various in vitro competitive binding studies.

Compoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)VAChT Ki (nM)Selectivity (σ₁ vs σ₂)
This compound ~20-70~40-70~2-7Non-selective
(+)-Pentazocine~3-10>10,000-Highly σ₁ selective
Haloperidol~3~1041.4Moderately σ₁ selective
1,3-di-o-tolyl-guanidine (DTG)~10-35~10-40-Non-selective
PB28~100~0.2-Highly σ₂ selective
SA45034.4>1,00050.2Highly σ₁ selective
(-)-o-methylvesamicol--6.7-
(+)-p-Methylvesamicol3.040.7199~13-fold σ₁ selective

Note: Ki values can vary between studies depending on the experimental conditions, such as tissue source and radioligand used.

As the data indicates, this compound binds to both sigma receptor subtypes with nanomolar affinity, comparable to its affinity for its primary target, the VAChT.[1] This lack of selectivity is a critical consideration for researchers using this compound as a tool to probe cholinergic systems, as off-target effects mediated by sigma receptors are likely. In contrast, compounds like (+)-Pentazocine and SA4503 demonstrate high selectivity for the σ₁ receptor, while PB28 is a potent and selective σ₂ receptor ligand.[2] Some derivatives of vesamicol, such as (+)-p-Methylvesamicol, have been synthesized to enhance affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor and VAChT.[3]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for sigma receptors is typically achieved through in vitro radioligand binding assays. These experiments are fundamental to characterizing the interaction of a compound with its target receptor.

Sigma-1 Receptor Binding Assay

A common method for determining σ₁ receptor affinity is a competitive inhibition assay using --INVALID-LINK---pentazocine, a selective σ₁ radioligand.

  • Tissue Preparation: Guinea pig brain or liver membranes, which are rich in σ₁ receptors, are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Incubation: A fixed concentration of --INVALID-LINK---pentazocine is incubated with the membrane homogenate in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

For σ₂ receptor binding, a similar competitive assay is employed, often using the non-selective sigma ligand [³H]1,3-di-o-tolyl-guanidine ([³H]DTG).

  • Tissue Preparation: Rat or guinea pig liver membranes are commonly used due to their high density of σ₂ receptors.

  • Masking of Sigma-1 Sites: To ensure that [³H]DTG binding is specific to σ₂ receptors, a high concentration of a selective σ₁ ligand, such as (+)-pentazocine, is included in the incubation mixture to "mask" or block the σ₁ sites.

  • Assay Incubation, Separation, and Quantification: These steps are analogous to the σ₁ binding assay, with the incubation mixture containing the membrane homogenate, [³H]DTG, the masking ligand, and varying concentrations of the test compound.

  • Data Analysis: The IC₅₀ and subsequent Ki values are calculated as described for the σ₁ assay.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates MAM MAM Ion_Channel Ion Channels (K⁺, Na⁺, Ca²⁺) Sigma1->Ion_Channel Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Mediates Ligand Sigma-1 Agonist (e.g., (+)-Pentazocine) Ligand->Sigma1 Binds Downstream Downstream Signaling (PKC, CaMKII) Ca_release->Downstream Cellular_Response Cellular Response (e.g., Neuronal Excitability) Downstream->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Sigma-1 Receptor Signaling Pathway.

Sigma2_Signaling_Pathway cluster_Cell Cellular Compartments Sigma2 Sigma-2 Receptor (TMEM97) EGFR EGFR Sigma2->EGFR Interacts with Cholesterol Cholesterol Homeostasis Sigma2->Cholesterol Regulates Autophagy Autophagy Sigma2->Autophagy Modulates PKC_RAF PKC/RAF Pathway EGFR->PKC_RAF Activates Cellular_Functions Diverse Cellular Functions Cholesterol->Cellular_Functions Autophagy->Cellular_Functions Ligand Sigma-2 Ligand (e.g., PB28) Ligand->Sigma2 Binds Cell_Proliferation Cell Proliferation PKC_RAF->Cell_Proliferation Promotes

Caption: Sigma-2 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Tissue Tissue Homogenate (e.g., Guinea Pig Brain) Incubation Incubation Tissue->Incubation Radioligand Radioligand (e.g., ³H-Pentazocine) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki Cheng_Prusoff->Ki

Caption: Experimental Workflow for Radioligand Binding Assay.

References

A Comparative Guide to the In Vivo and In Vitro Effects of (-)-Vesamicol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo and in vitro effects of (-)-Vesamicol, a potent inhibitor of the vesicular acetylcholine transporter (VAChT). The information presented is supported by experimental data to aid in the design and interpretation of research involving this compound.

Core Mechanism of Action

This compound acts as a non-competitive, reversible antagonist of the vesicular acetylcholine transporter (VAChT).[1] This transporter is responsible for the uptake of newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles, a crucial step for subsequent neurotransmission. By blocking VAChT, this compound prevents the loading of ACh into these vesicles. Consequently, while synaptic vesicles may still fuse with the presynaptic membrane upon neuronal stimulation, they release a significantly reduced amount of neurotransmitter into the synaptic cleft, leading to a functional inhibition of cholinergic signaling.

Quantitative Data Comparison: In Vivo vs. In Vitro

The following tables summarize the key quantitative parameters of this compound's activity in both living organisms (in vivo) and controlled laboratory settings (in vitro).

Table 1: In Vitro Efficacy and Binding Affinity of this compound

ParameterValueSpecies/SystemReference
IC₅₀ (VAChT Inhibition)50 nMRat Cortical Synaptosomes[2]
EC₅₀ (ACh Release Inhibition)68 nMRat Striatal Perfusion[1]
Kᵢ (VAChT Binding)4.4 nMRat Brain Membranes[3]
Kᵢ (VAChT Binding)6.7 nMRat Brain Membranes[3]

Table 2: In Vivo Effects of this compound Administration

EffectDose/ConcentrationSpecies/ModelKey FindingReference
↓ Acetylcholine Release 5 mg/kg (i.p.)Rat (Striatum)55% reduction in endogenous ACh release[1]
↑ Acetylcholine Content 5 mg/kg (i.p.)Rat (Striatum & Hippocampus)Doubled ACh content within 2 hours[1]
↓ REM Sleep 80-100 µg (i.c.v.)RatSignificant dose-dependent reduction in REM sleep[4]
↓ Blood Pressure & Heart Rate 20 µg (i.c.v.)Spontaneously Hypertensive RatsSignificantly reduced physostigmine-induced pressor and bradycardic responses[5]
↓ Motor Nerve Transmission 25 nM - 10 µMRat HemidiaphragmSelective reduction in the amplitude of a population of miniature endplate potentials (MEPPs)[6]

Table 3: Off-Target Binding Profile of this compound (In Vitro)

ReceptorKᵢ ValueSpecies/SystemReference
Sigma-1 (σ₁) 3.0 nMRat Brain Membranes[3]
Sigma-2 (σ₂) 40.7 nMRat Brain Membranes[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in Graphviz DOT language.

Mechanism of Action at the Cholinergic Synapse

This diagram illustrates the primary mechanism of this compound in inhibiting acetylcholine release.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_syn Acetylcholine (ACh) Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_syn->VAChT ACh Uptake SynapticVesicle Synaptic Vesicle Vesamicol This compound Vesamicol->VAChT Inhibits ACh_vesicle ACh ACh_release Reduced ACh Release SynapticVesicle->ACh_release Exocytosis AChR Acetylcholine Receptors ACh_release->AChR Reduced Signaling

Caption: Mechanism of this compound action.

In Vivo Microdialysis Experimental Workflow

This diagram outlines the key steps in a typical in vivo microdialysis experiment to measure acetylcholine release.

cluster_animal_prep Animal Preparation cluster_microdialysis Microdialysis Procedure cluster_analysis Sample Analysis Animal Anesthetize Animal (e.g., Rat) Stereotaxic Mount in Stereotaxic Frame Animal->Stereotaxic Surgery Surgical Implantation of Microdialysis Probe Guide-Cannula Stereotaxic->Surgery Recovery Allow for Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with Artificial CSF (with or without Vesamicol) Probe->Perfusion Collection Collect Dialysate Samples Perfusion->Collection HPLC Analyze ACh Content (e.g., HPLC-ECD) Collection->HPLC Data Quantify and Analyze Data HPLC->Data

Caption: Workflow for in vivo microdialysis.

Proposed Signaling Pathway: Vesamicol and Synaptophysin Phosphorylation

This diagram depicts the proposed pathway by which this compound may influence synaptophysin phosphorylation.

Vesamicol This compound VAChT_Inhibition VAChT Inhibition Vesamicol->VAChT_Inhibition ACh_Packaging_Block Blockade of ACh Vesicular Packaging VAChT_Inhibition->ACh_Packaging_Block Altered_Vesicle_State Altered Synaptic Vesicle State ACh_Packaging_Block->Altered_Vesicle_State Kinase_Activity Upstream Kinase Activation (Proposed) Altered_Vesicle_State->Kinase_Activity Synaptophysin_P Increased Synaptophysin Phosphorylation Kinase_Activity->Synaptophysin_P Vesicle_Dynamics Altered Vesicle Dynamics/Release Synaptophysin_P->Vesicle_Dynamics

Caption: this compound and synaptophysin.

Detailed Experimental Protocols

In Vivo Microdialysis for Acetylcholine Measurement

This protocol is a synthesized representation for measuring acetylcholine release in the rat striatum following this compound administration.

1. Animal Preparation and Surgery:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350g).

  • Anesthesia: Anesthetize the rat with isoflurane or a ketamine/xylazine mixture.

  • Stereotaxic Surgery:

    • Mount the anesthetized rat in a stereotaxic frame.

    • Implant a guide cannula (e.g., 26-gauge) aimed at the striatum. Stereotaxic coordinates are determined from a rat brain atlas (e.g., Paxinos and Watson).

    • Secure the guide cannula to the skull with dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide patent.

    • Allow the animal to recover for at least 48-72 hours post-surgery.

2. Microdialysis Procedure:

  • Probe Insertion: On the day of the experiment, gently restrain the conscious, freely moving rat and replace the dummy cannula with a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff).

  • Perfusion:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. The aCSF should contain an acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine) to prevent ACh degradation.

    • Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of ACh release.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent ACh hydrolysis.

  • This compound Administration:

    • Systemic: Administer this compound via intraperitoneal (i.p.) injection (e.g., 5 mg/kg).

    • Local: Alternatively, include this compound directly in the aCSF perfusion solution at a desired concentration (e.g., 10-100 nM).

  • Post-Administration Collection: Continue collecting dialysate samples for several hours to monitor the effect of the drug and its washout.

3. Sample Analysis:

  • Quantification: Analyze the concentration of ACh in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: Express ACh levels as a percentage of the average baseline concentration. Perform statistical analysis to determine the significance of any changes in ACh release following this compound administration.

In Vitro [³H]-(-)-Vesamicol Binding Assay

This protocol outlines a typical radioligand binding assay to determine the affinity of compounds for the vesicular acetylcholine transporter in rat brain tissue.

1. Tissue Preparation:

  • Source: Whole rat brain or specific regions rich in cholinergic innervation (e.g., striatum, cortex).

  • Homogenization: Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or similar homogenizer.

  • Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation: Resuspend the final pellet in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

2. Binding Assay:

  • Assay Components (in tubes):

    • Total Binding: Add buffer, [³H]-(-)-Vesamicol (at a concentration near its Kd, e.g., 1-5 nM), and the membrane preparation.

    • Non-specific Binding: Add buffer, [³H]-(-)-Vesamicol, a high concentration of unlabeled vesamicol or another VAChT ligand (e.g., 10 µM) to saturate the specific binding sites, and the membrane preparation.

    • Competition Binding: For determining the Ki of a test compound, add buffer, [³H]-(-)-Vesamicol, varying concentrations of the unlabeled test compound, and the membrane preparation.

  • Incubation: Incubate the assay tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Quantification:

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Saturation Analysis: For saturation experiments (using varying concentrations of [³H]-(-)-Vesamicol), determine the Kd (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.

  • Competition Analysis: For competition experiments, determine the IC₅₀ (concentration of the test compound that inhibits 50% of specific [³H]-(-)-Vesamicol binding) and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

The in vitro and in vivo effects of this compound are largely consistent, with its in vitro inhibition of VAChT translating to a reduction in cholinergic neurotransmission in living systems. The quantitative differences observed, such as the discrepancy between in vitro affinity (Kᵢ) and in vivo effective concentrations, can be attributed to pharmacokinetic factors like absorption, distribution, metabolism, and excretion, as well as the complexity of the intact biological system. A critical consideration for in vivo studies is the off-target binding of this compound to sigma receptors, which may contribute to its overall pharmacological profile. This guide provides a foundational understanding of this compound's actions across different experimental paradigms, which is essential for its use as a tool in cholinergic research.

References

A Critical Comparison of (-)-Vesamicol and its Derivatives in Cholinergic Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the binding affinities, selectivity, and functional effects of (-)-Vesamicol and its analogs, with detailed experimental protocols and pathway visualizations.

This compound is a potent and well-characterized inhibitor of the vesicular acetylcholine transporter (VAChT). Its action of blocking the uptake of acetylcholine (ACh) into synaptic vesicles makes it an invaluable tool for studying cholinergic neurotransmission.[1][2] Over the years, numerous derivatives of this compound have been synthesized with the aim of improving its binding affinity and selectivity for VAChT, primarily for applications in in vivo imaging techniques such as Positron Emission Tomography (PET) to visualize cholinergic deficits in neurodegenerative diseases.[3][4] This guide provides a critical comparison of this compound and its key derivatives, presenting quantitative data on their binding profiles, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Comparative Binding Affinities

A significant challenge in the development of vesamicol-based research tools is achieving high selectivity for VAChT over other binding sites, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[5][6] The following table summarizes the in vitro binding affinities (Ki values) of this compound and several of its derivatives for VAChT, σ₁, and σ₂ receptors, providing a clear comparison of their potency and selectivity.

CompoundVAChT Ki (nM)σ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Selectivity (σ₁/VAChT)Selectivity (σ₂/VAChT)Reference
This compound6.74.1-0.61-
(-)-Benzovesamicol1.32----[5]
(-)-o-Methylvesamicol ((-)-OMV))6.7----[7]
(-)-2-methylspirobenzovesamicol16 ± 4470 ± 120> 100029.38> 62.5[4][8]
Benzylether Derivative 17.8 ± 3.54.1 ± 1.5-0.53-[3]
Benzylether Derivative 2161.6 ± 17.3327.5 ± 75.9-2.03-[3]

Functional Effects on Acetylcholine Release

The inhibition of VAChT by this compound and its derivatives leads to a reduction in the amount of ACh released from presynaptic terminals. In vivo microdialysis studies in rats have demonstrated that a 5 mg/kg intraperitoneal dose of DL-vesamicol resulted in a 55% decrease in endogenous striatal acetylcholine release.[1] This effect was found to be concentration-dependent, with an EC50 of 68 nM, and stereospecific for the L-isomer.[1] Electrophysiological studies at the snake neuromuscular junction have shown that L-vesamicol selectively diminishes the amplitude of stimulation-induced small-mode miniature endplate currents, which are thought to originate from a readily releasable pool of synaptic vesicles.[9] While total brain acetylcholine content may not be significantly depleted, the inhibition of VAChT affects a critical, readily releasable pool of the neurotransmitter.[10]

Experimental Protocols

Competitive Radioligand Binding Assay for VAChT

This protocol is adapted from methodologies described in several studies investigating the binding of vesamicol derivatives.[4][11]

1. Membrane Preparation:

  • Homogenize rat brain tissue (or cells expressing VAChT, such as PC-12 cells) in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM TRIS, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) to a final protein concentration of approximately 100-200 µg/mL.

2. Binding Assay:

  • In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of assay buffer.

    • 50 µL of --INVALID-LINK---Vesamicol (final concentration typically 1-2 nM).

    • 50 µL of competing ligand (the unlabeled vesamicol derivative) at various concentrations (e.g., 0.1 nM to 10 µM).

    • 100 µL of the membrane preparation.

  • For determining non-specific binding, use a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubate the plate at room temperature (22-25°C) for 60 minutes with gentle agitation.

3. Filtration and Scintillation Counting:

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the competing ligand.

  • Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

signaling_pathway cluster_presynaptic Presynaptic Terminal Choline Choline ACh_cyto Acetylcholine (Cytosolic) Choline->ACh_cyto ChAT VAChT VAChT ACh_cyto->VAChT SynapticVesicle Synaptic Vesicle VAChT->SynapticVesicle H+ antiport ACh_vesic Release ACh Release (Exocytosis) SynapticVesicle->Release Vesamicol This compound & Derivatives Vesamicol->Inhibition

Caption: Mechanism of this compound action on cholinergic neurotransmission.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue / Cells Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet Incubation Incubate: Membranes + 3H-Vesamicol + Competitor Pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive VAChT binding assay.

References

Safety Operating Guide

Personal protective equipment for handling (-)-Vesamicol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for the use of (-)-Vesamicol, a potent inhibitor of vesicular acetylcholine transport. Adherence to these procedures is critical for laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

Given the varying classifications of Vesamicol's hazardous nature, with some sources indicating acute toxicity, a cautious approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Purpose
Eye Protection Safety goggles with side-shieldsTo protect eyes from splashes or dust.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory Protection Dust mask or respiratorRecommended when handling the solid form to avoid inhalation of dust particles.

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2]

  • Recommended storage temperature for the solid form is 4°C.[2]

  • For solutions in solvents, recommended storage is at -20°C for up to one month or -80°C for up to six months.[3]

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Use non-sparking tools when handling the solid form.[1]

  • An eyewash station and safety shower should be readily accessible.[2]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[2]

  • Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with a suitable solvent such as alcohol.[2]

  • Professional Disposal: Arrange for the disposal of hazardous waste through a licensed chemical waste disposal company.

Experimental Protocol: Preparation of a this compound Stock Solution and Treatment of a Cell Culture

This protocol provides a general procedure for preparing a stock solution of this compound and its application in a cell culture experiment. All steps must be performed in a biological safety cabinet or chemical fume hood, adhering to the PPE requirements outlined above.

  • Preparation of Stock Solution:

    • Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Weigh the solid this compound in a microcentrifuge tube using a calibrated analytical balance.

    • Add the appropriate volume of a suitable solvent (e.g., DMSO) to the tube.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

  • Cell Culture Treatment:

    • Culture cells to the desired confluency in appropriate growth media.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare the desired final concentration of this compound by diluting the stock solution in fresh cell culture media.

    • Remove the old media from the cell culture plates.

    • Add the media containing the desired concentration of this compound to the cells.

    • Incubate the cells for the desired period.

    • Following incubation, collect the media and cells for downstream analysis. All collected materials should be treated as hazardous waste.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt Receive and Inspect Storage Store Appropriately Receipt->Storage Prep_Area Prepare Handling Area (Fume Hood) Storage->Prep_Area Don_PPE Don Required PPE Prep_Area->Don_PPE Weighing Weigh Solid Compound Don_PPE->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Surfaces and Equipment Experiment->Decontaminate Waste_Collection Collect Waste in Labeled Containers Decontaminate->Waste_Collection Doff_PPE Doff and Dispose of PPE Waste_Collection->Doff_PPE Waste_Disposal Dispose of Waste via Professional Service Doff_PPE->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.